molecular formula C21H18BrNO3 B7789208 (3aS,4R,9bR)-G-1 CAS No. 925419-53-0

(3aS,4R,9bR)-G-1

Katalognummer: B7789208
CAS-Nummer: 925419-53-0
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: VHSVKVWHYFBIFJ-HKZYLEAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

G-1, identified chemically as 1-(5-bromofur-2-il)-2-bromo-2-nitroethene, is a novel furylethylenic derivative recognized for its broad-spectrum antimicrobial activity. Initially developed and evaluated in the late 1990s, this compound has demonstrated potent in vitro efficacy against a wide array of pathogens. Research indicates its rank order of activity is filamentous fungi = yeast > anaerobic bacteria > aerobic bacteria . G-1 is reported to be highly active against Gram-negative pathogens such as Pseudomonas aeruginosa (MIC90 = 4 mg/l) and Moraxella catarrhalis (MIC90 = 2 mg/l), as well as Gram-positive organisms including Streptococcus pneumoniae and Enterococcus spp. Its effectiveness also extends to anaerobic bacteria like Clostridium difficile and Bacteroides fragilis , and it shows significant activity against yeasts such as Candida albicans and filamentous fungi including dermatophytes . These properties make G-1 a compound of historical and potentially ongoing interest for research into new antimicrobial agents and mechanisms of action. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). IT IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY OTHER HUMAN, VETERINARY, OR HOUSEHOLD USE.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVKVWHYFBIFJ-HKZYLEAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881639-98-1, 925419-53-0
Record name rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881639-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LNS-8801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name G 1 (GPER AGONIST)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LNS-8801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The GPR30 Agonist (3aS,4R,9bR)-G-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Signaling Pathways, and Experimental Evaluation of a Key Selective Modulator of the G Protein-Coupled Estrogen Receptor.

This technical guide provides a comprehensive overview of the chemical and biological properties of (3aS,4R,9bR)-G-1, a potent and selective agonist of the G protein-coupled estrogen receptor 30 (GPR30), also known as GPER1. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, and its intricate signaling mechanisms. Furthermore, it offers detailed protocols for key in vitro assays to facilitate the investigation of its biological effects.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, is a non-steroidal small molecule that has emerged as a critical tool for elucidating the physiological and pathological roles of GPR30, independent of classical estrogen receptors (ERα and ERβ)[1][2][3]. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors
IdentifierValue
IUPAC Name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone[2]
CAS Number 881639-98-1[1][2][3]
Molecular Formula C₂₁H₁₈BrNO₃[1][2][3]
Molecular Weight 412.28 g/mol
Canonical SMILES CC(=O)C1=CC2=C(C=C1)N--INVALID-LINK--C4=CC5=C(C=C4Br)OCO5
InChI Key VHSVKVWHYFBIFJ-HKZYLEAXSA-N[1][2]
Table 2: Physicochemical Properties
PropertyValue
Physical State Crystalline solid
Solubility DMSO: ≥41.2 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLWater: Insoluble[1][3]
Storage Store at -20°C[2][3]
Purity ≥98% (HPLC)[2]

Biological Activity and Signaling Pathways

G-1 is a high-affinity, selective agonist for GPR30, exhibiting a Ki value of approximately 11 nM[1][3]. It displays no significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 1 µM, making it an invaluable tool for studying GPR30-specific signaling pathways[1][3].

Upon binding to GPR30, which is primarily localized to the endoplasmic reticulum, G-1 initiates a cascade of rapid, non-genomic signaling events. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of G proteins, leading to the release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR.

The activation of EGFR serves as a central node, propagating signals through two major downstream pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism.

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.

In addition to EGFR transactivation, G-1 binding to GPR30 has been shown to induce the mobilization of intracellular calcium stores and modulate the production of cyclic AMP (cAMP). The intricate network of these signaling pathways underlies the diverse biological effects of G-1, which include regulation of cell proliferation, apoptosis, migration, and metabolism.

G1_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPR30 GPR30/GPER G1->GPR30 Binds G_protein G Proteins GPR30->G_protein Activates Ca_mobilization Ca²⁺ Mobilization GPR30->Ca_mobilization cAMP cAMP Production GPR30->cAMP EGFR EGFR PI3K PI3K EGFR->PI3K ERK MEK/ERK EGFR->ERK HB_EGF pro-HB-EGF Cleavage G_protein->HB_EGF HB_EGF->EGFR Activates Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation ERK->Proliferation

G-1/GPR30 Signaling Cascade

Experimental Protocols

To facilitate the study of this compound, this section provides detailed protocols for key in vitro assays commonly used to assess its biological effects.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells 1. Seed cells in a 96-well plate incubate_overnight 2. Incubate overnight seed_cells->incubate_overnight treat_cells 3. Treat cells with G-1 (various concentrations) incubate_overnight->treat_cells incubate_treatment 4. Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt 5. Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer 8. Incubate overnight add_solubilizer->incubate_solubilizer read_absorbance 9. Read absorbance at 570 nm incubate_solubilizer->read_absorbance

References

Data Presentation: Quantitative Binding Affinity and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the G-1 GPER Agonist: Binding Affinity, and Ki Value

For researchers, scientists, and drug development professionals, the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, serves as a critical tool for investigating GPER's role in a multitude of physiological and pathological processes. This guide provides a detailed overview of G-1's binding characteristics, the experimental methods used to determine these properties, and the intracellular signaling cascades it initiates.

The selectivity of G-1 for GPER over the classical nuclear estrogen receptors (ERα and ERβ) is a cornerstone of its utility in research. The following table summarizes the quantitative data regarding its binding affinity (Ki) and functional potency (EC50).

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)
G-1 GPER 11 nM[1][2][3][4][5]2 nM[1][2]
G-1 ERα >10,000 nM[2]No activity up to 10 µM[1][2]
G-1 ERβ >10,000 nM[2]No activity up to 10 µM[1][2]

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 triggers a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the classical genomic pathways associated with ERα and ERβ. The activation of these signaling cascades is central to GPER's diverse physiological functions.[6][7][8]

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_alpha Gαs/q GPER->G_alpha activates G_betagamma Gβγ GPER->G_betagamma activates AC Adenylyl Cyclase (AC) G_alpha->AC activates PLC Phospholipase C (PLC) G_alpha->PLC activates SRC SRC G_betagamma->SRC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization leads to Ca_Mobilization->Cellular_Response MMP MMP SRC->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves EGF HB-EGF HB_EGF->EGF EGFR EGFR EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT activates RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response

G-1/GPER Signaling Pathways

Experimental Protocols

Accurate and reproducible data are paramount in drug development and research. The following sections detail the standard experimental protocols used to characterize the binding and functional activity of G-1.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like G-1) by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of G-1 for GPER.

Materials:

  • Cell membranes prepared from cells expressing GPER (e.g., HEK293 cells).[4]

  • Radioligand (e.g., [³H]-Estradiol).[2][4]

  • Unlabeled G-1 compound.[2][4]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]

  • Glass fiber filters.[2][4]

  • Scintillation cocktail and counter.[2]

Procedure:

  • Membrane Preparation:

    • Culture cells expressing GPER to confluency.

    • Lyse the cells in a cold buffer and homogenize.

    • Centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[4]

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of cell membranes and a fixed concentration of the radioligand with varying concentrations of unlabeled G-1.[2]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).

    • Allow the binding reaction to reach equilibrium.[2]

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[2]

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.[2]

    • Measure the radioactivity retained on the filters using a scintillation counter.[2]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve and determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Competitive_Binding_Assay_Workflow Start Start Preparation Prepare GPER-expressing cell membranes Start->Preparation Incubation Incubate membranes with: - Fixed [³H]-Ligand - Varying [G-1] Preparation->Incubation Equilibrium Allow to reach equilibrium Incubation->Equilibrium Filtration Rapid filtration through glass fiber filters Equilibrium->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Plot data and determine IC50 value Counting->Analysis Calculation Calculate Ki value using Cheng-Prusoff equation Analysis->Calculation End End Calculation->End

Competitive Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, which is a hallmark of GPER activation through the Gαq pathway.[2]

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[2]

  • G-1 at various concentrations.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Seed cells expressing GPER in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Wash the cells to remove any excess extracellular dye.[2]

  • Measurement:

    • Add varying concentrations of G-1 to the wells.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[2]

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]

cAMP Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[2]

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER.

  • G-1 at various concentrations.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).[2]

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment:

    • Treat cells expressing GPER with varying concentrations of G-1 for a specified incubation period.

  • Cell Lysis:

    • Lyse the cells to release the intracellular cAMP.[2]

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a method such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2]

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]

References

G-1: A Technical Guide to GPER Agonist Selectivity Over ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical analysis of G-1, a non-steroidal agonist, focusing on its high selectivity for the G protein-coupled estrogen receptor (GPER) over the classical nuclear estrogen receptors, ERα and ERβ. It includes quantitative binding and functional data, detailed experimental protocols for assessing selectivity, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of G-1

Experimental data robustly demonstrates G-1's high affinity for and potent activation of GPER, with negligible interaction with ERα and ERβ at concentrations where it is effective at GPER.[1] This selectivity is critical for its use as a pharmacological tool to isolate GPER-mediated signaling.[2]

The following tables summarize the quantitative data for G-1's binding affinity and functional activity at each receptor.

Table 1: Ligand Binding Affinity (Kᵢ)

The inhibitory constant (Kᵢ) represents the concentration of G-1 required to inhibit 50% of the radioligand binding to the target receptor. A lower Kᵢ value indicates a higher binding affinity.

LigandReceptorBinding Affinity (Kᵢ)Source(s)
G-1 GPER11 nM[1][3][4][5]
G-1 ERα>10,000 nM[1][6]
G-1 ERβ>10,000 nM[1][6]

Table 2: Functional Activity (EC₅₀ / IC₅₀)

The half-maximal effective concentration (EC₅₀) is the concentration of G-1 that produces 50% of its maximal response, indicating its potency as an agonist. For inhibitory effects, the half-maximal inhibitory concentration (IC₅₀) is used.

LigandReceptorFunctional AssayActivity MetricValueSource(s)
G-1 GPERG protein activationEC₅₀2 nM[1][4][5]
G-1 GPERInhibition of SKBr3 cell migrationIC₅₀0.7 nM[4][5]
G-1 GPERInhibition of MCF-7 cell migrationIC₅₀1.6 nM[4][5]
G-1 ERαNot specifiedNo activityUp to 10 µM[1][4][5]
G-1 ERβNot specifiedNo activityUp to 10 µM[1][4][5]

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates rapid, non-genomic intracellular signaling cascades that are distinct from the classical genomic pathways associated with ERα and ERβ.[1][7] These pathways involve G protein coupling, ion channel modulation, and transactivation of receptor tyrosine kinases.

// Edges G1 -> GPER [label="Binds"]; GPER -> G_alpha [label="Activates"]; GPER -> G_betagamma [label="Activates"]; G_alpha -> AC [label="Stimulates (Gαs)"]; G_betagamma -> Src [label="Activates"]; G_betagamma -> PLC [label="Activates"]; Src -> MMP [label="Activates"]; MMP -> HB_EGF [label="Cleaves"]; HB_EGF -> EGFR [label="Transactivates", dir=back, constraint=false]; AC -> cAMP; PLC -> Ca; EGFR -> PI3K; EGFR -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> TF; Akt -> TF; TF -> Gene; } end_dot Caption: GPER signaling pathways activated by G-1.

Experimental Protocols for Assessing G-1 Selectivity

The determination of G-1's selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a known high-affinity radiolabeled ligand.[1]

  • Objective: To determine the inhibitory constant (Kᵢ) of G-1 for each receptor.

  • Materials:

    • Cell membrane preparations from cells overexpressing a single receptor subtype (GPER, ERα, or ERβ).

    • Radioligand (e.g., [³H]-17β-estradiol).

    • Unlabeled G-1 at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with BSA).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of unlabeled G-1.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

    • After reaching equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value (the concentration of G-1 that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

Functional Assays: Calcium Mobilization

This assay measures the ability of G-1 to elicit a functional response downstream of receptor activation, providing a measure of its potency (EC₅₀). GPER activation is known to trigger a rapid increase in intracellular calcium.[4][5]

  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

  • Materials:

    • Whole cells expressing GPER (and control cells lacking the receptor).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution).

    • G-1 at a range of concentrations.

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

  • Procedure:

    • Culture cells expressing the target receptor in microplates.

    • Load cells with a calcium-sensitive fluorescent dye. The dye's fluorescence intensity increases upon binding to free Ca²⁺.

    • Wash cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of G-1 to the cells and monitor the change in fluorescence intensity over time.

    • The peak fluorescence response is measured for each G-1 concentration.

    • Plot the response against the logarithm of the G-1 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualization of Workflows and Relationships

Experimental Workflow for Selectivity Profiling

This diagram outlines the sequential process for determining the selectivity of a compound like G-1.

Workflow analysis Data Analysis: Calculate Ki, EC50 conclusion Selectivity Profile Determination analysis->conclusion start start binding binding start->binding functional functional start->functional bind_gper bind_gper binding->bind_gper bind_era bind_era binding->bind_era bind_erb bind_erb binding->bind_erb bind_gper->analysis bind_era->analysis bind_erb->analysis func_gper func_gper functional->func_gper func_era func_era functional->func_era func_erb func_erb functional->func_erb func_gper->analysis func_era->analysis func_erb->analysis

Logical Relationship of G-1 Selectivity

This diagram visually represents the high-fidelity interaction of G-1 with GPER compared to its negligible interaction with classical estrogen receptors.

Selectivity G1 G-1 GPER GPER G1->GPER High Affinity (Ki = 11 nM) Potent Agonist (EC50 = 2 nM) ERa ERα G1->ERa Negligible Affinity (Ki > 10,000 nM) No Activity ERb ERβ G1->ERb Negligible Affinity (Ki > 10,000 nM) No Activity

Conclusion

The data presented in this guide unequivocally establish G-1 as a highly selective agonist for GPER.[4][5][8] Its potent activation of GPER-specific signaling pathways, coupled with its lack of significant affinity for ERα and ERβ, makes it an indispensable tool for researchers investigating the nuanced roles of GPER in health and disease.[1][2] The provided experimental frameworks offer a solid foundation for the independent verification and application of G-1 in diverse research settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of G-1 on GPER Signaling

This technical guide provides a comprehensive overview of the mechanism of action of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. We will delve into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Introduction to G-1 and GPER

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), which are nuclear receptors, GPER is a seven-transmembrane receptor predominantly located in the endoplasmic reticulum. G-1's selectivity for GPER over classical ERs has made it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER signaling in various tissues, including the nervous, cardiovascular, endocrine, and immune systems.

Mechanism of Action of G-1

The binding of G-1 to GPER initiates a cascade of rapid, non-genomic signaling events. This is distinct from the genomic actions of classical estrogen receptors, which involve direct regulation of gene transcription.

1. G Protein Coupling and Second Messenger Activation:

Upon G-1 binding, GPER undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, GPER couples to the Gs and Gi/o subunits.

  • Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA).

  • Gi/o Pathway: While less characterized, coupling to Gi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

2. Transactivation of Epidermal Growth Factor Receptor (EGFR):

A key feature of G-1-mediated GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the Gβγ subunits of the dissociated G protein, which activate Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates EGFR, leading to the recruitment of adaptor proteins like Shc and the activation of downstream signaling pathways.

3. Downstream Signaling Cascades:

The initial signaling events triggered by G-1 lead to the activation of several key downstream pathways:

  • MAPK/ERK Pathway: Transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. G-1 has been shown to rapidly induce the phosphorylation of ERK1/2 in various cell types.

  • PI3K/Akt Pathway: G-1 can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, growth, and metabolism.

  • Calcium Mobilization: G-1 has been reported to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) levels. This is thought to occur through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.

Quantitative Data on G-1 Activity

The following tables summarize key quantitative data related to the interaction of G-1 with GPER and its downstream effects.

Parameter Value Cell/System Reference
Binding Affinity (Ki) 11 nMHEK-293 cells expressing human GPER
EC50 for cAMP production 2.3 nMSKBR3 breast cancer cells
EC50 for ERK1/2 phosphorylation 1.8 nMSKBR3 breast cancer cells
EC50 for intracellular calcium mobilization 10 nMIshikawa endometrial cancer cells

Table 1: Binding and Functional Parameters of G-1

Target Fold Change Time Point Cell Type Reference
p-ERK1/2 ~3.5-fold5 minutesSKBR3 cells
c-fos mRNA ~4-fold30 minutesSKBR3 cells
Cyclin D1 protein ~2.5-fold24 hoursMCF-7 breast cancer cells

Table 2: G-1 Induced Changes in Downstream Targets

Signaling Pathway and Experimental Workflow Diagrams

G1_GPER_Signaling cluster_membrane Plasma/ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER PLC PLC GPER->PLC Gs Gs GPER->Gs Gbg Gβγ GPER->Gbg AC Adenylyl Cyclase cAMP cAMP AC->cAMP EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras IP3 IP3 PLC->IP3 Gs->AC + Src Src Gbg->Src PKA PKA cAMP->PKA CREB CREB PKA->CREB Src->EGFR transactivation Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Ca2 [Ca2+]i IP3->Ca2 CREB->Gene

Caption: G-1 induced GPER signaling pathways.

Western_Blot_Workflow A 1. Cell Treatment (e.g., with G-1) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (e.g., with BSA or milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

An In-depth Technical Guide to the G-1 Induced EGFR Transactivation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors. Its activation by the specific agonist G-1 triggers a cascade of intracellular events, a key one being the transactivation of the Epidermal Growth Factor Receptor (EGFR). This G-1 induced EGFR transactivation pathway represents a significant mechanism by which GPER influences cellular processes such as proliferation, migration, and survival, and is of particular interest in the context of cancer biology, especially in hormone-sensitive and triple-negative breast cancers.[1][2][3][4] This guide provides a comprehensive technical overview of this pathway, detailing the core signaling cascade, providing quantitative data from various studies, outlining key experimental protocols, and visualizing the involved processes.

Core Signaling Pathway

The transactivation of EGFR by G-1-activated GPER is a multi-step process that involves the interplay of G proteins, non-receptor tyrosine kinases, matrix metalloproteinases (MMPs), and the release of EGFR ligands. The canonical pathway can be summarized as follows:

  • GPER Activation: The synthetic agonist G-1 binds to and activates GPER, which is primarily localized to the endoplasmic reticulum and cell membrane.[5]

  • G Protein Dissociation: Upon activation, GPER facilitates the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits.

  • Src Kinase Activation: The liberated Gβγ subunits are implicated in the activation of the non-receptor tyrosine kinase, c-Src (Src).[6]

  • MMP Activation: Activated Src, in turn, promotes the activation of matrix metalloproteinases (MMPs) located at the cell surface.[7][8]

  • EGFR Ligand Shedding: Activated MMPs cleave the precursor form of heparin-binding EGF-like growth factor (pro-HB-EGF) anchored on the cell surface, releasing the mature, soluble HB-EGF.[7][9][10]

  • EGFR Activation and Downstream Signaling: The shed HB-EGF binds to and activates the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways.[11][12][13] These pathways ultimately regulate gene expression and cellular responses like proliferation and migration.

This signaling cascade is a well-established mechanism for GPCR-mediated EGFR transactivation.[14][15][16]

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G-1 Induced EGFR Transactivation Signaling Pathway

G1_EGFR_Transactivation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds HB_EGF HB-EGF EGFR EGFR HB_EGF->EGFR binds G_protein Gβγ GPER->G_protein activates pro_HB_EGF pro-HB-EGF pro_HB_EGF->HB_EGF MMP MMP MMP->pro_HB_EGF cleaves PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates Src Src G_protein->Src activates Src->MMP activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation promote Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation promote

G-1 induced EGFR transactivation pathway.
Experimental Workflow for Studying G-1 Induced EGFR Transactivation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Breast Cancer Cell Lines) g1_treatment 2. G-1 Treatment (Dose-response & Time-course) cell_culture->g1_treatment lysis 3. Cell Lysis g1_treatment->lysis hbegf_shedding 7. HB-EGF Shedding Assay (ELISA) g1_treatment->hbegf_shedding functional_assays 8. Functional Assays (Proliferation, Migration, Invasion) g1_treatment->functional_assays western_blot 4. Western Blot (p-EGFR, p-Src, p-ERK, p-Akt) lysis->western_blot co_ip 5. Co-Immunoprecipitation (e.g., GPER-Src) lysis->co_ip mmp_assay 6. MMP Activity Assay lysis->mmp_assay

Workflow for G-1/EGFR pathway analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of G-1 on key signaling events and cellular responses.

Table 1: G-1 Induced Signaling Events

ParameterCell TypeG-1 ConcentrationTimeObserved EffectReference
EGFR Phosphorylation Porcine Coronary Artery Smooth Muscle Cells100 nM-Increased tyrosine phosphorylation[17]
HCCLM3 Cells1 µM10, 30, 60 minIncreased phosphorylation[12]
ERK1/2 Phosphorylation HEK293 cells0.001 µM10 minIncreased ERK1/2 activity[18]
HCCLM3 Cells1 µMup to 24 hSustained increase in p-ERK[12]
Akt Phosphorylation HCCLM3 Cells1 µM10, 30, 60 minTransient increase in p-Akt[12]
HB-EGF Release Porcine Coronary Artery Smooth Muscle Cells100 nM (pre-incubation)-4-fold increase over basal levels (with ET-1)[17]

Table 2: G-1 Effects on Cellular Processes

Cellular ProcessCell TypeG-1 ConcentrationDurationObserved EffectReference
Cell Proliferation MCF-7 Breast Cancer1.1 µM (IC50)3 daysConcentration-dependent inhibition[19]
SK-BR-3 Breast Cancer2.8 µM (IC50)3 daysConcentration-dependent inhibition[19]
MDA-MB-231 Breast Cancer2 µM48 hoursTime and concentration-dependent inhibition[20]
Cell Migration MDA-MB-231 Breast Cancer100-500 µM72 hoursMarked inhibition[4]
Ovarian Cancer Cells (OV90, OVCAR420)1 µM12 hoursSignificant reduction[21]
Cell Invasion MDA-MB-231 Breast Cancer100-500 µM-Marked decrease in invading cells[4]
Triple-Negative Breast Cancer Cells--GPER activation suppresses invasion[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the G-1 induced EGFR transactivation pathway.

Western Blot for Phosphorylated Proteins (p-EGFR, p-ERK, p-Akt)

This protocol is for the semi-quantitative analysis of protein phosphorylation state.

Materials:

  • Cell culture reagents

  • G-1 (agonist)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for p-EGFR, p-ERK, p-Akt, and total proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-24 hours before treatment to reduce basal phosphorylation. Treat cells with various concentrations of G-1 for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate proteins on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify band intensities using densitometry software. Express phosphorylated protein levels as a ratio to the total protein.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to demonstrate the physical association between two proteins, for example, GPER and Src.

Materials:

  • Cell culture reagents and G-1

  • Co-IP lysis buffer

  • Primary antibody against the "bait" protein (e.g., anti-GPER)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Lysis: Treat and lyse cells as for Western blotting, using a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (or isotype control) for several hours to overnight at 4°C.

    • Add beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-Src).

Matrix Metalloproteinase (MMP) Activity Assay

This protocol measures the enzymatic activity of MMPs shed from the cell surface.

Materials:

  • Cell culture reagents and G-1

  • Serum-free cell culture medium

  • Fluorogenic MMP substrate

  • MMP inhibitor (as a negative control)

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to confluency. Replace with serum-free medium and treat with G-1.

  • Conditioned Medium Collection: Collect the conditioned medium at different time points.

  • MMP Activity Measurement:

    • Incubate the conditioned medium with a fluorogenic MMP substrate.

    • Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates MMP activity.

    • Include a sample with an MMP inhibitor to confirm the specificity of the assay.

HB-EGF Shedding Assay (ELISA)

This protocol quantifies the amount of soluble HB-EGF released into the cell culture medium.

Materials:

  • Cell culture reagents and G-1

  • Serum-free cell culture medium

  • HB-EGF ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with G-1 in serum-free medium as described for the MMP activity assay.

  • Conditioned Medium Collection: Collect the conditioned medium.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of HB-EGF in the conditioned medium.

Cell Migration and Invasion Assays

These assays assess the functional consequences of G-1 induced EGFR transactivation on cell motility.

a) Wound Healing (Scratch) Assay for Cell Migration:

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash to remove detached cells and add fresh medium with or without G-1.

  • Image the scratch at different time points (e.g., 0, 12, 24 hours).

  • Measure the width of the scratch to quantify cell migration into the empty space.

b) Transwell (Boyden Chamber) Assay for Cell Invasion:

Procedure:

  • Use transwell inserts with a porous membrane coated with a layer of Matrigel (a basement membrane matrix).

  • Place cells in the upper chamber in serum-free medium with or without G-1.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., serum).

  • Incubate for a period to allow cells to invade through the Matrigel and membrane.

  • Fix, stain, and count the cells that have migrated to the lower surface of the membrane.

Conclusion

The G-1 induced EGFR transactivation pathway is a complex and crucial signaling axis that links GPER activation to fundamental cellular processes. Understanding the intricacies of this pathway is vital for researchers in oncology and drug development, as it presents potential therapeutic targets for cancers that are dependent on this signaling network. The experimental protocols and quantitative data provided in this guide offer a robust framework for investigating this pathway and its role in health and disease. Further research will continue to elucidate the nuanced regulation of this pathway and its potential for therapeutic intervention.

References

A Technical Guide to the Non-Genomic Estrogenic Effects of the G-1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-genomic estrogenic effects mediated by the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, signaling pathways, and experimental methodologies associated with G-1's activity. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling cascades to facilitate a deeper understanding and application of this compound in research and development.

Introduction

Estrogen's physiological and pathological effects are mediated through both classical genomic pathways, involving nuclear estrogen receptors (ERα and ERβ), and rapid, non-genomic pathways.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key mediator of these non-genomic actions.[1][2][3] G-1 is a non-steroidal, high-affinity, and selective agonist for GPER.[1][4] Its selectivity makes it an invaluable tool for elucidating the specific roles of GPER-mediated signaling, distinct from the classical ER pathways.[5][6] This guide focuses on the non-genomic effects initiated by the binding of G-1 to GPER, leading to the activation of various downstream signaling cascades that influence a wide range of cellular processes.

Quantitative Data: G-1 Affinity and Potency

The selectivity and potency of G-1 are critical for its use as a research tool and potential therapeutic agent. The following table summarizes key quantitative data for G-1, highlighting its high affinity for GPER and lack of significant binding to classical estrogen receptors.

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)Notes
G-1 GPER11 nM[4]2 nM[4]Potent and selective GPER agonist.
G-1 ERα>10,000 nM[5]No activity up to 10 µM[4]Demonstrates high selectivity over ERα.
G-1 ERβ>10,000 nM[5]No activity up to 10 µM[4]Demonstrates high selectivity over ERβ.

Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid intracellular signaling events. These non-genomic pathways are responsible for the diverse physiological and pharmacological effects of G-1. The primary signaling pathways activated by G-1 are detailed below.

1. Gαs-cAMP-PKA Pathway: GPER activation by G-1 can couple to Gαs proteins, leading to the activation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] This pathway has been implicated in various cellular responses, including the modulation of gene expression through the phosphorylation of transcription factors like CREB.[11]

G1_cAMP_Pathway G1 G-1 GPER GPER G1->GPER Gas Gαs GPER->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cellular_Response Cellular Response CREB->Cellular_Response

G-1 activated Gαs-cAMP-PKA signaling pathway.

2. Gβγ-Src-EGFR-MAPK/ERK Pathway: G-1-activated GPER can also signal through Gβγ subunits, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][12] This process often involves the activation of Src, a non-receptor tyrosine kinase, and matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to release active HB-EGF, which then binds to and activates EGFR.[9] Downstream of EGFR, the Ras/Raf/MEK/ERK (MAPK) cascade is activated, leading to the phosphorylation of ERK1/2.[13][14] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

G1_ERK_Pathway G1 G-1 GPER GPER G1->GPER Gbg Gβγ GPER->Gbg Src Src Gbg->Src MMPs MMPs Src->MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleavage HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response ERK->Cellular_Response

G-1 induced transactivation of EGFR and MAPK/ERK signaling.

3. Calcium Mobilization: Activation of GPER by G-1 can lead to a rapid increase in intracellular calcium ([Ca2+]i).[4][15] This is often mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[16] This calcium signal can then modulate the activity of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).

G1_Calcium_Pathway G1 G-1 GPER GPER G1->GPER PLC PLC GPER->PLC PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ release Downstream Downstream Effectors Ca2_cyto->Downstream

G-1 mediated intracellular calcium mobilization.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of G-1's effects. The following sections provide methodologies for key assays used to study GPER activation.

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of G-1 for GPER.

  • Materials:

    • Cell membranes from cells overexpressing GPER.

    • Radiolabeled ligand (e.g., [3H]-estradiol).

    • G-1 at various concentrations.

    • Assay buffer (e.g., Tris-HCl with BSA).

    • Glass fiber filters.

    • Scintillation cocktail and counter.[5]

  • Procedure:

    • Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[5]

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

2. Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration.

  • Materials:

    • Cells expressing GPER.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • G-1 at various concentrations.

    • Fluorescence plate reader with kinetic reading capabilities.[5]

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of G-1 to the cells.

    • Immediately measure the change in fluorescence over time using a kinetic plate reader.

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[5]

3. ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.[17]

  • Procedure:

    • Serum-starve cells to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of G-1 for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[13][17]

4. cAMP Production Assay

This functional assay measures the activation of the Gαs pathway by quantifying the production of cyclic AMP.

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

    • Cell lysis buffer.

    • Plate reader compatible with the chosen assay kit.[5]

  • Procedure:

    • Treat the cells with varying concentrations of G-1 for a specified incubation period.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using the assay kit according to the manufacturer's instructions.

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.[5]

Cellular and Physiological Effects of G-1

The activation of the aforementioned signaling pathways by G-1 translates into a wide array of cellular and physiological responses.

  • Anti-Cancer Effects: G-1 has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including breast, ovarian, and lung cancer.[1][18][19] These effects are often mediated by the modulation of key cell cycle and apoptotic proteins.

  • Neuroprotection: G-1 exhibits neuroprotective effects in models of ischemic brain injury and neurodegenerative diseases.[1][20][21] These effects are attributed to the activation of pro-survival signaling pathways and the suppression of apoptotic and inflammatory responses in neuronal cells.[16][22]

  • Cardiovascular Effects: G-1 has demonstrated cardioprotective effects and influences vascular tone.[23][24] It can induce vasodilation and has been shown to be beneficial in models of hypertension and myocardial ischemia/reperfusion injury.[24][25]

  • Metabolic Regulation: G-1 has been shown to improve glucose homeostasis and reduce body weight in preclinical models of obesity and diabetes, suggesting a role for GPER in metabolic regulation.[26][27]

Conclusion

G-1 is a powerful and selective tool for investigating the non-genomic estrogenic effects mediated by GPER. Its high affinity for GPER and lack of activity at classical estrogen receptors allow for the specific interrogation of GPER-mediated signaling pathways. The activation of cascades involving cAMP, ERK, and calcium mobilization by G-1 underlies its diverse cellular and physiological effects, including its anti-cancer, neuroprotective, cardiovascular, and metabolic actions. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of G-1 and other GPER modulators. A thorough understanding of the non-genomic signaling of G-1 is crucial for advancing our knowledge of GPER biology and for the development of novel therapeutic strategies targeting this receptor.

References

The GPER Agonist G-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It covers the seminal aspects of its discovery, a detailed, diastereoselective synthesis protocol, and the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical experimental details.

Introduction: The Advent of a Selective GPER Probe

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its distinction from the classical nuclear estrogen receptors, ERα and ERβ, has necessitated the development of selective pharmacological tools to dissect its unique biological roles. The discovery of G-1, a non-steroidal, high-affinity GPER agonist, marked a significant milestone in this endeavor. G-1 exhibits high selectivity for GPER, enabling the specific investigation of GPER-mediated signaling in a multitude of physiological and pathological processes, including cancer, cardiovascular function, and neuroendocrine regulation.

Pharmacological Profile of G-1

G-1 is characterized by its potent and selective agonism at the GPER. The following table summarizes its key quantitative pharmacological parameters, providing a clear comparison of its binding affinity and functional potency.

ParameterReceptorValueReference(s)
Binding Affinity (Ki) GPER11 nM[1][2][3]
ERα> 10,000 nM[1][2]
ERβ> 10,000 nM[1][2]
Functional Activity (EC50) GPER (cAMP production)2 nM[1][2]
Functional Activity (IC50) SKBr3 cell migration inhibition0.7 nM[1][2]
MCF-7 cell migration inhibition1.6 nM[1][2]

Synthesis of G-1

The synthesis of G-1, chemically named (±)-1-[(3aR,4S,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, can be efficiently achieved through a Sc(III)-catalyzed aza-Diels-Alder cyclization.[1][4][5] Both a multicomponent and a stepwise approach have been successfully employed, with the stepwise method offering enhanced diastereoselectivity.[1]

Experimental Protocol: Stepwise Diastereoselective Synthesis

This protocol details the more diastereoselective stepwise synthesis of G-1.[1]

Step 1: Imine Formation

  • To a solution of 6-bromopiperonal (B143890) (10.0 mmol) in an appropriate solvent, add p-aminoacetophenone (10.0 mmol).

  • Stir the reaction mixture at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Aza-Diels-Alder Cyclization

  • Dissolve the crude imine (1.0 mmol) in dichloromethane (B109758) (DCM, 4 cm³).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclopentadiene (B3395910) (5.0 mmol), followed by a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.1 mmol) in DCM (0.2 cm³).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • After the reaction is complete, remove the volatiles in vacuo.

  • Purify the residue by preparative silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes (10:90) as the eluent to afford G-1 as a white solid with a high endo:exo diastereomeric ratio (98:02).[1]

Diagram of the G-1 Synthesis Workflow

G1_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aza-Diels-Alder Cyclization 6-Bromopiperonal 6-Bromopiperonal Imine_Formation Stir at RT 6-Bromopiperonal->Imine_Formation p-Aminoacetophenone p-Aminoacetophenone p-Aminoacetophenone->Imine_Formation Imine Imine Imine_Formation->Imine Aza_Diels_Alder Stir at 0°C in DCM Imine->Aza_Diels_Alder Cyclopentadiene Cyclopentadiene Cyclopentadiene->Aza_Diels_Alder Sc_OTf3 Sc(OTf)3 (catalyst) Sc_OTf3->Aza_Diels_Alder G1_Product G-1 Aza_Diels_Alder->G1_Product

Caption: Stepwise synthesis of G-1 via imine formation and subsequent aza-Diels-Alder cyclization.

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors. The primary signaling events include the activation of G proteins, leading to the modulation of second messenger systems and downstream kinase cascades.

Diagram of G-1 Activated GPER Signaling

GPER_Signaling cluster_plasma_membrane Plasma Membrane cluster_intracellular Intracellular Signaling G1 G-1 GPER GPER G1->GPER Binding G_alpha_s Gαs GPER->G_alpha_s Activation G_alpha_i Gαi GPER->G_alpha_i Activation PLC PLC GPER->PLC Activation PI3K PI3K GPER->PI3K Activation ERK ERK1/2 GPER->ERK Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (e.g., cell migration, proliferation) PKA->Cellular_Responses IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Release from ER Ca2->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses ERK->Cellular_Responses

Caption: G-1 activates GPER, leading to diverse downstream signaling cascades.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of G-1.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing GPER (e.g., from SKBr3 cells)

  • Radioligand (e.g., [³H]-estradiol)

  • Unlabeled G-1

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of G-1 to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation.

Materials:

  • Cells expressing GPER (e.g., HEK293T cells transiently expressing GPER)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • G-1 at various concentrations

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).[6]

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of G-1 to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

  • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.

cAMP Production Assay

This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).

Materials:

  • Cells expressing GPER

  • G-1 at various concentrations

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Cell lysis buffer

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Treat the cells with varying concentrations of G-1 for a specified incubation period (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's protocol.[7][8]

  • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.

Conclusion

G-1 has proven to be an invaluable tool for elucidating the multifaceted roles of GPER in health and disease. Its high selectivity and well-characterized pharmacological profile make it a reliable probe for in vitro and in vivo studies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into GPER signaling and the development of novel therapeutics targeting this important receptor. As our understanding of GPER biology continues to expand, the utility of G-1 as a foundational research compound will undoubtedly persist.

References

A Technical Guide to the Role of the G-1 Agonist in Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling in both normal physiology and pathology.[1][2][3] Its role in cancer is complex and often context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[1][2] The development of G-1, a selective, non-steroidal GPER agonist, has been instrumental in dissecting the specific signaling pathways and cellular consequences of GPER activation.[4][5][6] This guide provides an in-depth examination of the mechanisms of action of G-1 in cancer cells, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. While GPER activation is the primary mechanism, evidence also points to GPER-independent, "off-target" effects of G-1, particularly on microtubule dynamics, adding another layer to its potential as an anti-cancer agent.[1][7][8]

G-1 Mechanism of Action and Core Signaling Pathways

G-1 exerts its effects on cancer cells through a variety of signaling cascades, initiated by its binding to GPER located at the cell membrane and endoplasmic reticulum. These pathways often crosstalk and can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and inhibition of migration.

2.1 GPER-Dependent Signaling Cascades

Upon binding G-1, GPER initiates rapid intracellular signaling events:

  • EGFR Transactivation: A principal mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). Ligand-bound GPER activates Src-family kinases, which in turn promote the activity of matrix metalloproteinases (MMPs).[2] MMPs cleave membrane-bound precursors like pro-heparin-binding EGF (pro-HB-EGF) to release active EGFR ligands, leading to EGFR phosphorylation and activation of its downstream pathways.[2][9]

  • MAPK/ERK and PI3K/Akt Pathways: Downstream of EGFR transactivation, G-1 modulates two central cancer signaling axes. While often associated with proliferation, the G-1-induced activation of the MAPK/ERK pathway can paradoxically promote apoptosis or cell cycle arrest in certain cancer contexts.[2][10] Conversely, G-1 has been shown to suppress the pro-survival PI3K/Akt pathway in breast cancer cells.[2][10]

  • Intracellular Calcium Mobilization and ER Stress: G-1 stimulation triggers a rapid release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[2][3][11] This sustained elevation of cytosolic Ca²⁺ can disrupt ER homeostasis, leading to the Unfolded Protein Response (UPR) and ER stress.[3][12] This stress signaling, primarily through the PERK and IRE1α pathways, can ultimately activate a pro-apoptotic program.[3]

  • Hippo/YAP Pathway Activation: In breast cancer cells, G-1 has been shown to activate the Hippo pathway effector YAP (Yes-associated protein).[13] G-1 disrupts the interaction between LATS1/2 and YAP, preventing YAP phosphorylation and promoting its nuclear accumulation.[13] In the nucleus, YAP can bind to the tumor suppressor p73, leading to increased expression of the pro-apoptotic protein Bax.[13]

2.2 GPER-Independent Mechanisms

Several studies have revealed that G-1 can exert anti-cancer effects independently of GPER, suggesting it has multiple intracellular targets.

  • Microtubule Disruption: G-1 has been found to directly interfere with tubulin polymerization, a mechanism akin to vinca (B1221190) alkaloid chemotherapeutics.[4][14] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][7] This effect has been observed even in cancer cells that lack GPER expression.[7][8][15]

Signaling Pathway Diagram

G1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_outcome Cellular Outcomes G1 G-1 Agonist GPER GPER G1->GPER Binds Tubulin Tubulin (GPER-Independent) G1->Tubulin Binds Directly Src Src Kinase GPER->Src Activates LATS LATS1/2 GPER->LATS Inhibits CaER ER Ca2+ Store GPER->CaER Stimulates Release EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras proHBEGF pro-HB-EGF HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR Activates MMP MMPs Src->MMP Activates MMP->proHBEGF Cleaves Akt Akt PI3K->Akt ProlifInhibit Inhibition of Proliferation/Migration Akt->ProlifInhibit Inhibits (Pro-Survival) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneTxn Gene Transcription ERK->GeneTxn CellCycleArrest G2/M Arrest ERK->CellCycleArrest pYAP_c p-YAP (Cytosolic) LATS->pYAP_c Phosphorylates YAP_n YAP (Nuclear) pYAP_c->YAP_n Dephosphorylates & Translocates Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Microtubules->CellCycleArrest CaCyto Cytosolic Ca2+ CaER->CaCyto ERStress ER Stress / UPR (PERK, IRE1α) CaCyto->ERStress Apoptosis Apoptosis ERStress->Apoptosis p73 p73 YAP_n->p73 Binds Bax Bax Expression p73->Bax Bax->Apoptosis Apoptosis->ProlifInhibit CellCycleArrest->ProlifInhibit

Caption: G-1 signaling pathways in cancer cells.

Quantitative Data on G-1 Efficacy

The anti-cancer effects of G-1 have been quantified across various cancer cell lines. The data highlight its potency, which can vary depending on the cancer type and specific cell line.

Cancer TypeCell LineEffectQuantitative DataCitation
High-Grade Serous Ovarian CancerOV90Inhibition of Cell ViabilityIC50: 1.06 μM (48h)[14]
High-Grade Serous Ovarian CancerOVCAR420Inhibition of Cell ViabilityIC50: 6.97 μM (48h)[14]
Fallopian Tube EpithelialFT190Inhibition of Cell ViabilityIC50: 2.58 μM (48h)[14]
Ovarian Granulosa Cell TumorKGNInhibition of ProliferationSignificant effect at >0.5 μM[15]
T-cell Acute Lymphoblastic LeukemiaJurkatCytotoxicityToxic at ≥0.5 µM (24h)[7]
Gastric CancerAGS, SNU-216Tumor Growth Inhibition (in vivo)1 mg/kg G-1 (i.p.) decreased tumor volume[16]
High-Grade Serous Ovarian CancerFT190, OV90, OVCAR420Inhibition of Cell MigrationSignificant reduction at 1 µM (12h)[14]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of the G-1 agonist in cancer cell biology.

4.1 Cell Viability Assay

This protocol is used to determine the concentration of G-1 that inhibits cancer cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., OV90, OVCAR420) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a stock solution of G-1 (e.g., 20 mM in DMSO).[8] Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various G-1 concentrations or vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[14]

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the G-1 concentration and use non-linear regression to calculate the IC50 value.

4.2 In Vivo Xenograft Tumor Growth Assay

This protocol assesses the anti-tumor efficacy of G-1 in a living organism.

  • Animal Model: Use female 6- to 8-week-old athymic nu/nu nude mice.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Harvest gastric cancer cells (e.g., AGS) during their logarithmic growth phase.

    • Resuspend 3 x 10⁶ cells in 100 µL of sterile PBS.[16]

    • Inject the cell suspension subcutaneously into the right dorsal flank of each mouse.[16]

  • Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers twice weekly. When tumor volumes reach approximately 200 mm³, randomly assign mice to treatment groups (e.g., vehicle control, G-1).[16]

  • Treatment Administration:

    • Prepare G-1 at a concentration of 1 mg/kg.

    • Administer the treatment intraperitoneally (i.p.) every other day.[16] The control group receives an equivalent volume of the vehicle (e.g., DMSO in saline).

  • Monitoring and Endpoint:

    • Continue to measure tumor volumes throughout the study. Calculate volume using the formula: (A × B²)/2, where A is the largest diameter and B is the smallest.[16]

    • Monitor animal weight and health status.

    • The study concludes when tumors in the control group reach a predetermined size, or as per ethical guidelines.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Use statistical tests (e.g., ANOVA) to compare the tumor growth between the G-1 treated and control groups.

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_prep Prepare Cell Suspension (3x10^6 cells in 100µL PBS) start->cell_prep injection Subcutaneous Injection (Right Dorsal Flank of nu/nu Mouse) cell_prep->injection monitoring Monitor Tumor Growth (Measure with calipers twice weekly) injection->monitoring decision Tumor Volume ≈ 200 mm³? monitoring->decision decision->monitoring No grouping Randomize Mice into Groups (Vehicle vs. G-1) decision->grouping Yes treatment Administer Treatment (i.p.) (e.g., G-1 at 1 mg/kg every other day) grouping->treatment cont_monitoring Continue Monitoring (Tumor Volume, Body Weight, Health) treatment->cont_monitoring endpoint Study Endpoint Reached cont_monitoring->endpoint analysis Data Analysis (Compare Tumor Growth Curves) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo mouse xenograft study.

4.3 Wound Healing (Migration) Assay

This assay qualitatively and quantitatively assesses the effect of G-1 on cell migration.

  • Cell Seeding: Plate cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch or "wound" through the center of the monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing the desired concentration of G-1 (e.g., 1 µM) or vehicle control.[14]

  • Image Acquisition: Immediately capture an image of the wound at time 0 using a microscope. Place the plate back in the incubator.

  • Incubation and Final Imaging: Incubate for a defined period (e.g., 12 hours).[14] Capture a final image of the same wound area.

  • Data Analysis: Measure the area of the wound at time 0 and at the final time point using software like ImageJ. The reduction in the wound area represents cell migration. Compare the percentage of wound closure between G-1 treated and control samples.

Conclusion and Future Directions

The GPER-selective agonist G-1 is a powerful tool compound that has illuminated novel anti-cancer mechanisms. Its ability to induce apoptosis and cell cycle arrest through a complex network of GPER-dependent pathways—including EGFR transactivation, ER stress, and YAP activation—positions GPER as a promising therapeutic target.[5][10][12] Furthermore, the discovery of GPER-independent activities, such as the direct inhibition of tubulin polymerization, suggests that G-1 may function as a multi-targeting agent, which could be advantageous in overcoming resistance mechanisms.[1][4]

The dual role of GPER signaling across different cancer types underscores the importance of context.[2] High GPER expression has been linked to improved survival in some cancers, suggesting an endogenous tumor-suppressive role that can be exploited by agonists like G-1.[1][3] Future research should focus on identifying biomarkers that predict sensitivity to G-1 and further exploring the interplay between its GPER-dependent and independent effects. The development of next-generation GPER modulators and their evaluation in preclinical and clinical settings will be crucial in translating these intricate biological findings into effective cancer therapies.

References

An In-depth Technical Guide to the Physiological Functions of GPER Activation by G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ).[1][2][3] GPER's ability to elicit rapid, non-genomic responses to estrogens has implicated it in a wide array of physiological and pathological processes.[1][4][5] The development of G-1, a non-steroidal, selective GPER agonist, has been instrumental in deconvoluting the specific functions of this receptor.[2][6] G-1 binds to GPER with high affinity without significant binding to ERα or ERβ, providing a powerful tool to investigate GPER-specific signaling and its downstream physiological effects.[1][2] This guide provides a comprehensive overview of the signaling pathways activated by G-1, its diverse physiological functions, and the experimental methodologies used for its study.

Signaling Pathways of GPER Activation by G-1

Activation of GPER by G-1 initiates a cascade of intracellular signaling events. Unlike classical nuclear receptors that primarily function as ligand-activated transcription factors, GPER's membrane localization facilitates rapid signal transduction through various second messenger systems.[1][7] The primary signaling pathways are detailed below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A key mechanism of GPER signaling is the transactivation of EGFR. This process involves Gβγ subunit dissociation, activation of Src kinase, and subsequent matrix metalloproteinase (MMP)-mediated cleavage of pro-heparin-binding EGF (pro-HB-EGF). The released HB-EGF then binds to and activates EGFR, leading to the initiation of downstream cascades like the MAPK/ERK and PI3K/Akt pathways.[3][4][7][8]

GPER_EGFR_Transactivation cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER binds G_protein Gαβγ GPER->G_protein activates Src Src G_protein->Src Gβγ activates MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream activates HBEGF->EGFR binds GPER_cAMP_Pathway cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER binds Gas Gαs GPER->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene GPER_Calcium_Pathway cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER PLC PLC GPER->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Responses Cellular Responses Ca_release->Cellular_Responses GPER_PI3K_MAPK_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway G1 G-1 GPER GPER G1->GPER EGFR_trans EGFR Transactivation or other G-protein mechanisms GPER->EGFR_trans PI3K PI3K EGFR_trans->PI3K Ras Ras EGFR_trans->Ras Akt Akt PI3K->Akt Survival Cell Survival, Growth Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation Western_Blot_Workflow A Cell Culture & G-1 Treatment B Protein Lysis & Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pERK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Densitometry H->I

References

G-1: A Technical Guide for its Application as a GPER-Selective Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative data, experimental protocols, and key signaling pathways, offering a comprehensive resource for utilizing G-1 in GPER-related research.

Introduction to G-1

G-1 is a non-steroidal, small molecule that has been identified as the first selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. Its discovery has been pivotal in deconvoluting the signaling pathways of GPER from those of the classical nuclear estrogen receptors (ERα and ERβ). G-1 does not bind to ERα or ERβ, making it an invaluable tool for studying the specific physiological and pathological roles of GPER activation. This selectivity allows for the precise investigation of GPER's functions in various systems, including the cardiovascular, nervous, endocrine, and immune systems, as well as in cancer biology.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the key quantitative parameters of G-1, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of G-1

ReceptorCell LineAssay TypeK_i (nM)Reference
GPERSKBR3Competitive Radioligand Binding ([³H]E2)11
ERα-Competitive Radioligand Binding ([³H]E2)> 10,000
ERβ-Competitive Radioligand Binding ([³H]E2)> 10,000

Table 2: Functional Potency of G-1

AssayCell LineEC_50 (nM)EndpointReference
Calcium MobilizationHEK-2932.3Intracellular Calcium
PI3K activationSKBR3~10PI3K activity
ERK 1/2 ActivationHec5013.5ERK phosphorylation
cAMP accumulationHEK-293 (GPER-transfected)30cAMP levels

Mechanism of Action and Signaling Pathways

G-1 exerts its effects by binding to and activating GPER, which is primarily located in the endoplasmic reticulum but can also be found in the plasma membrane. This activation initiates a cascade of rapid, non-genomic signaling events. The primary signaling pathways activated by G-1 via GPER include:

  • MAPK/ERK Pathway: GPER activation leads to the transactivation of the epidermal growth factor receptor (EGFR) through the release of heparin-bound EGF (HB-EGF). This, in turn, activates the Ras/Raf/MEK/ERK signaling cascade, promoting cell proliferation and migration.

  • PI3K/Akt Pathway: G-1-activated GPER can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.

  • Calcium Mobilization: G-1 induces a rapid increase in intracellular calcium concentration ([Ca²⁺]i) by stimulating phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.

  • cAMP Production: GPER activation can also lead to the stimulation of adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP), a key second messenger involved in various cellular functions.

Signaling Pathway Diagrams

GPER_MAPK_Pathway G1 G-1 GPER GPER G1->GPER G_protein Gβγ GPER->G_protein Src Src G_protein->Src MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleavage EGF HB-EGF EGFR EGFR EGF->EGFR Shc Shc EGFR->Shc Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: G-1/GPER-mediated transactivation of EGFR and downstream MAPK/ERK signaling.

GPER_PI3K_Ca_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ca Calcium Mobilization G1 G-1 GPER GPER G1->GPER G_protein G Protein GPER->G_protein PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival Akt->Cell_Survival IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: G-1/GPER signaling through the PI3K/Akt and Calcium Mobilization pathways.

Experimental Protocols

This section provides generalized protocols for common in vitro assays used to characterize the effects of G-1. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium following G-1 stimulation.

  • Cell Culture: Plate cells (e.g., HEK-293 transfected with GPER, or endogenous GPER-expressing cells like SKBR3) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Treatment: Wash cells again to remove excess dye. Add varying concentrations of G-1 (e.g., 1 pM to 10 µM) to the wells.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader or fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~525 nm). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence intensity against the log concentration of G-1 to determine the EC₅₀ value.

Western Blot for ERK Phosphorylation

This protocol assesses the activation of the MAPK/ERK pathway.

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve them for 12-24 hours to reduce basal signaling.

  • G-1 Stimulation: Treat cells with G-1 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-ERK levels to total ERK levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis on GPER function cell_culture Cell Culture (GPER-expressing cells) start->cell_culture treatment Treatment with G-1 (Dose-response / Time-course) cell_culture->treatment western Western Blot (p-ERK, p-Akt) treatment->western calcium Calcium Imaging treatment->calcium camp cAMP Assay treatment->camp migration Migration/Invasion Assay treatment->migration analysis Data Analysis (EC50, Fold Change) western->analysis calcium->analysis camp->analysis migration->analysis conclusion Conclusion on GPER-mediated effect analysis->conclusion

Caption: A generalized workflow for in vitro investigation of G-1's effects.

Applications and Considerations

G-1 is widely used to:

  • Elucidate the physiological roles of GPER in different tissues and organs.

  • Investigate the involvement of GPER in pathological conditions, particularly hormone-dependent cancers.

  • Differentiate between GPER-mediated and classical ER-mediated estrogenic effects.

Important Considerations:

  • Solubility: G-1 is hydrophobic and should be dissolved in an appropriate solvent like DMSO before being diluted in aqueous media.

  • Off-target effects: While highly selective for GPER over classical ERs, high concentrations of G-1 may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls.

  • In vivo studies: For animal studies, the formulation, dosage, and route of administration of G-1 must be carefully optimized.

By providing a selective means of activating GPER, G-1 remains an indispensable chemical probe in the field of estrogen and G protein-coupled receptor research.

Methodological & Application

Preparing a G-1 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer and cardiovascular diseases.[1] This document provides detailed protocols for the preparation of G-1 stock solutions in dimethyl sulfoxide (B87167) (DMSO) and their application in common cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for G-1.

Table 1: G-1 Properties and Solubility

PropertyValueReference
Molecular Weight412.28 g/mol
FormulaC₂₁H₁₈BrNO₃
CAS Number881639-98-1
Solubility in DMSO50 mg/mL (121.28 mM)[2]
Purity≥98% (HPLC)

Table 2: G-1 Biological Activity

ParameterValueReference
GPER Agonist Kᵢ11 nM
GPER Agonist EC₅₀2 nM
IC₅₀ (H295R cell proliferation, 72h)20 µM[2]

Table 3: Recommended Storage Conditions

FormStorage TemperatureStabilityReference
Powder-20°C3 years[2][3]
In DMSO-80°C1 year[2][3]
In DMSO-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of G-1 in DMSO.

Materials:

  • G-1 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of G-1:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 412.28 g/mol x 1000 mg/g = 4.1228 mg

  • Weigh G-1 powder:

    • Carefully weigh out approximately 4.12 mg of G-1 powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the G-1 powder.

  • Dissolve G-1:

    • Vortex the solution until the G-1 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication is also recommended to ensure complete dissolution.[2]

  • Aliquot and Store:

    • Aliquot the 10 mM G-1 stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (WST-1) Assay

This protocol outlines a general procedure for assessing the effect of G-1 on cell viability using a WST-1 assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • G-1 stock solution (10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • G-1 Treatment:

    • Prepare serial dilutions of G-1 in complete culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest G-1 concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis

This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation status upon G-1 treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • G-1 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of G-1 (and vehicle control) for the appropriate duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER binds Gs Gαs GPER->Gs activates Gi Gαi GPER->Gi activates PLC PLC GPER->PLC activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Gi->AC inhibits SRC Src Gi->SRC activates MMP MMP SRC->MMP activates proHBEGF pro-HB-EGF MMP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivates PI3K PI3K EGFR->PI3K MAPK_pathway RAS/RAF/MEK/ERK EGFR->MAPK_pathway AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation MAPK_pathway->Gene_Expression IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases

Caption: GPER signaling pathway activated by G-1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM G-1 Stock in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prepare_working Prepare Working Dilutions of G-1 in Culture Medium (DMSO < 0.5%) store_stock->prepare_working seed_cells Seed Cells in Multi-well Plate seed_cells->prepare_working treat_cells Treat Cells with G-1 and Controls prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., WST-1) incubate->viability_assay western_blot Perform Western Blot Analysis incubate->western_blot data_analysis Data Acquisition and Analysis viability_assay->data_analysis western_blot->data_analysis

Caption: General workflow for using G-1 stock solution.

References

Application Notes and Protocols for G-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in various cell-based assays. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling pathways.

Introduction

G-1 is a potent and selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1] It exhibits minimal to no activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM, making it a valuable tool for studying GPER-specific signaling and effects.[1] G-1 has been widely used to investigate the role of GPER in a variety of cellular processes, including proliferation, apoptosis, and cell cycle regulation in both cancerous and non-cancerous cell types.

It is important to note that while G-1 is a selective GPER agonist at nanomolar concentrations, some studies have reported GPER-independent effects at micromolar concentrations.[2] These off-target effects may involve the induction of reactive oxygen species (ROS) and disruption of microtubule dynamics.[2][3] Therefore, careful dose-response studies and the use of appropriate controls, such as GPER antagonists (e.g., G36) or GPER-knockdown models, are recommended to validate the GPER-dependency of the observed effects.

Effective Concentrations of G-1 in Cell-Based Assays

The optimal concentration of G-1 is highly dependent on the cell type, assay duration, and the specific endpoint being measured. The following tables summarize reported effective concentrations of G-1 in various cell-based assays.

Table 1: G-1 Binding Affinity and Potency
ParameterValueReference
Ki for GPER11 nM[1]
EC50 for GPER2 nM[1]
Table 2: Effective Concentrations of G-1 in Functional Assays
AssayCell LineEffectEffective ConcentrationReference
Cell Viability/Proliferation
High-Grade Serous Ovarian Cancer (OV90)IC50 after 48h1.06 µM[4]
High-Grade Serous Ovarian Cancer (OVCAR420)IC50 after 48h6.97 µM[4]
Fallopian Tube Epithelial (FT190)IC50 after 48h2.58 µM[4]
Ovarian Cancer (Caov3)IC50 after 24h~1 µM[5]
Ovarian Cancer (Caov4)IC50 after 24h~1 µM[5]
Apoptosis
MDA-MB-231 (Breast Cancer)Increased apoptosis after 24h50 µg/mL (~121 µM)[6]
HL-60 (Leukemia)Increased apoptosis after 24h50 µM[7][8]
Cell Cycle Arrest
MDA-MB-231 (Breast Cancer)G1 phase arrest after 24h10 µg/mL (~24 µM)[6]
HL-60 (Leukemia)G0/G1 phase arrest after 24h10-100 µM[7][8]
Breast Cancer CellsG1 and G2 arrest1 µM[9]
Cell Migration
SKBr3 (Breast Cancer)InhibitionIC50 = 0.7 nM[1]
MCF-7 (Breast Cancer)InhibitionIC50 = 1.6 nM[1]

Signaling Pathways

G-1 binding to GPER initiates a cascade of intracellular signaling events. These can be broadly categorized into GPER-dependent and, at higher concentrations, GPER-independent pathways.

GPER-Dependent Signaling Pathway

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Binds EGFR EGFR GPER->EGFR Transactivation G_alpha_s Gαs GPER->G_alpha_s G_alpha_io Gαi/o GPER->G_alpha_io Gq Gq GPER->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF G_alpha_s->AC Activates G_alpha_io->AC Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ Gene Gene Expression Ca2->Gene AKT AKT PI3K->AKT AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene IP3->Ca2 Release from ER CREB->Gene

GPER-Independent Signaling Pathway

At micromolar concentrations, G-1 can induce cellular effects independent of GPER. This pathway is often associated with the production of reactive oxygen species (ROS), leading to the activation of stress-response pathways and, in some cases, apoptosis.

GPER_Independent_Signaling G1_high G-1 (µM) Unknown Unknown Intracellular Target(s) G1_high->Unknown ROS ↑ Reactive Oxygen Species (ROS) Unknown->ROS Microtubule Microtubule Disruption Unknown->Microtubule ERK_activation Sustained ERK Activation ROS->ERK_activation Egr1 Egr-1 ERK_activation->Egr1 BAX BAX Egr1->BAX Apoptosis Apoptosis BAX->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest

Experimental Protocols

The following are detailed protocols for common cell-based assays using G-1. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Experimental Workflow for a Cell-Based Assay with G-1

Experimental_Workflow start Start cell_culture Cell Culture (Seed cells in appropriate plate) start->cell_culture g1_prep Prepare G-1 Working Solutions (Serial dilutions from stock) cell_culture->g1_prep treatment Treat Cells with G-1 (and vehicle control) g1_prep->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Specific Assay (e.g., MTT, Annexin V, PI staining) incubation->assay data_acq Data Acquisition (e.g., Plate reader, Flow cytometer) assay->data_acq analysis Data Analysis (Calculate IC50, % apoptosis, etc.) data_acq->analysis end End analysis->end

Protocol 1: Cell Viability/Proliferation (MTT Assay)

This protocol determines the effect of G-1 on cell viability by measuring the metabolic activity of cells.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7, or 100% DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete culture medium. Remove the old medium and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of G-1.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following G-1 treatment using flow cytometry.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with various concentrations of G-1 and a vehicle control for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using trypsin or a cell scraper. Combine all cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12][13] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after G-1 treatment.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with G-1 and a vehicle control for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells.[15]

Conclusion

G-1 is a valuable pharmacological tool for investigating the diverse roles of GPER in cellular function. The effective concentration of G-1 varies significantly depending on the biological context. It is crucial for researchers to perform careful dose-response experiments and to consider the potential for GPER-independent effects, especially at higher concentrations. The protocols provided here serve as a starting point for designing and executing robust cell-based assays with G-1.

References

G-1 Agonist Treatment for MCF-7 Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of the G-protein coupled estrogen receptor (GPER) selective agonist, G-1, on the MCF-7 breast cancer cell line. G-1 has been shown to inhibit proliferation and induce apoptosis in MCF-7 cells, making it a valuable tool for investigating GPER signaling in breast cancer and for potential therapeutic development.[1][2][3]

Mechanism of Action: G-1 and GPER Signaling in MCF-7 Cells

G-1 is a selective agonist for GPER, a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation by G-1 in MCF-7 cells triggers a distinct signaling cascade that ultimately leads to cell cycle arrest and apoptosis.[1][2]

Key signaling events initiated by G-1 in MCF-7 cells include:

  • Induction of Endoplasmic Reticulum (ER) Stress: G-1 treatment leads to an efflux of calcium (Ca2+) from the ER, which in turn activates the Unfolded Protein Response (UPR).[1][4][5]

  • UPR Activation: The UPR is characterized by the phosphorylation of PERK and IRE1α, and the cleavage of ATF6.[1]

  • Inhibition of Protein Synthesis: Activation of PERK leads to the phosphorylation of eIF2α, resulting in a global inhibition of protein synthesis.[1]

  • Apoptosis Induction: G-1 induces apoptosis in MCF-7 cells through a PARP-dependent mechanism, which can be independent of caspases 3 and 9.[1] The GPER/YAP/p73-mediated pathway has also been implicated in G-1-induced apoptosis.[3]

  • Cell Cycle Arrest: Treatment with G-1 causes a significant cell cycle arrest at the G2/M phase.[1][6]

Data Presentation

Table 1: Effects of G-1 on MCF-7 Cell Viability and Proliferation
ParameterConcentrationIncubation TimeResultReference
IC50 1.1 µM3 daysInhibition of cell growth[6]
Cell Viability 1 µM24, 48, 72 hDecreased cell viability[1]
Cell Proliferation 1 µM24 hRemarkable arrest in G2/M phase[1]
Transcriptomic Changes 100 nM, 1 µM48 hAlterations in gene expression related to loss of cell viability[7][8]
Table 2: G-1 Induced Apoptosis in MCF-7 Cells
AssayConcentrationIncubation TimeKey FindingsReference
Annexin V/PI Staining 1 µM24, 48, 72 hIncrease in late apoptotic cells[1]
PARP Cleavage Not specifiedNot specifiedG-1 induces PARP-dependent apoptosis[1][3]
Caspase 3/9 Activation 1 µM24, 48, 72 hApoptosis is independent of caspase 3 and 9 activation[1]

Experimental Protocols

Protocol 1: Cell Culture and G-1 Treatment
  • Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • G-1 Preparation: Prepare a stock solution of G-1 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment:

    • Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or protein analysis).

    • Allow cells to attach and reach 60-70% confluency.

    • Prepare working concentrations of G-1 by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and controls (typically ≤ 0.1%).

    • Replace the existing medium with the G-1 containing medium or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • MCF-7 cells

    • G-1

    • 96-well plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of G-1 (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[2]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • MCF-7 cells

    • G-1

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with G-1 (e.g., 1 µM) for 24, 48, or 72 hours.[1]

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like scraping or brief trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]

    • Incubate the cells in the dark at room temperature for 15 minutes.[2]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[2]

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression levels, such as the phosphorylation of signaling proteins or the cleavage of PARP.

  • Materials:

    • MCF-7 cells

    • G-1

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PERK, anti-p-IRE1α, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with G-1 as described in Protocol 1.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G1_Signaling_Pathway G1 G-1 Agonist GPER GPER G1->GPER ER Endoplasmic Reticulum GPER->ER  triggers Cell_Cycle_Arrest G2/M Cell Cycle Arrest GPER->Cell_Cycle_Arrest  induces Ca_release Ca²⁺ Release ER->Ca_release ER_Stress ER Stress Ca_release->ER_Stress  induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR  activates PERK p-PERK UPR->PERK IRE1a p-IRE1α UPR->IRE1a ATF6 cleaved ATF6 UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis  promotes UPR->Cell_Cycle_Arrest  contributes to eIF2a p-eIF2α PERK->eIF2a  phosphorylates Protein_Synthesis Protein Synthesis Inhibition eIF2a->Protein_Synthesis  leads to

Caption: G-1 signaling pathway in MCF-7 cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_data Data Analysis start Seed MCF-7 Cells treatment Treat with G-1 or Vehicle Control start->treatment incubation Incubate for 24, 48, or 72h treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Western Blot Analysis incubation->western viability_analysis Calculate % Viability viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis western_analysis Analyze Protein Expression western->western_analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Utilizing G-1 in a Cell Migration Scratch Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, tissue repair, and cancer metastasis. The in vitro scratch assay, or wound healing assay, is a widely adopted method for investigating collective cell migration. This document provides detailed application notes and protocols for utilizing G-1, a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), in a cell migration scratch assay. Understanding the impact of G-1 on cell migration can provide valuable insights into GPER signaling in various cell types and its potential as a therapeutic target.

The effect of G-1 on cell migration is cell-type dependent. It has been shown to promote, inhibit, or have no significant effect on cell migration, underscoring the complexity of GPER signaling in different cellular contexts.[1][2]

Data Presentation

The following tables summarize the quantitative effects of G-1 on cell migration in a scratch assay across different cancer cell lines.

Table 1: Effect of G-1 on Wound Closure in a Scratch Assay

Cell LineG-1 ConcentrationTime PointWound Closure (%) - ControlWound Closure (%) - G-1 TreatedReference
SiHa (Cervical Cancer)5 µM30 hours85.3%23.6%[3]
ACHN (Renal Carcinoma)1 µM48 hours~30%~70%[2]
OS-RC-2 (Renal Carcinoma)1 µM48 hours~40%~80%[2]
OVCAR420 (Ovarian Cancer)1 µM12 hours~60%~30%[4]
OV90 (Ovarian Cancer)1 µM12 hours~20%~10%[4]
FT190 (Fallopian Tube)1 µM12 hours~15%~5%[4]

Note: The data for ACHN and OS-RC-2 cells were estimated from graphical representations in the cited literature and represent an increase in wound closure. The data for OVCAR420, OV90, and FT190 were also estimated from graphical representations and show a reduction in cell migration.

Experimental Protocols

Protocol 1: Cell Migration Scratch Assay

This protocol outlines the steps for performing a standard scratch assay to assess the effect of G-1 on cell migration.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • G-1 (to be dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • (Optional) Mitomycin C to inhibit cell proliferation

Procedure:

  • Cell Seeding: a. Culture cells to ~80-90% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[5] d. Incubate at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional): a. Once the cells reach 90-100% confluency, gently aspirate the complete medium. b. Wash the cells once with sterile PBS. c. Add serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce the influence of proliferation on wound closure.

  • Inhibition of Proliferation (Optional): a. To ensure that wound closure is primarily due to cell migration, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the scratch.[6] Wash the cells thoroughly with PBS after treatment.

  • Creating the Scratch: a. Aspirate the medium from the wells. b. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[5] Apply firm and consistent pressure to ensure a clean, cell-free gap. c. For consistency, a ruler or a guide can be used to make the scratch at the same position in each well.

  • Washing and Treatment: a. Gently wash the wells twice with sterile PBS to remove detached cells and debris.[5] b. Aspirate the final PBS wash. c. Add fresh serum-free or low-serum medium containing the desired concentration of G-1 or the vehicle control to the respective wells.

  • Image Acquisition: a. Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. b. Mark the plate to ensure that images are taken at the same position for each subsequent time point. c. Place the plate back in the 37°C, 5% CO2 incubator. d. Capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[5]

  • Data Analysis: a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. b. Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at 0h - Area at time t) / Area at 0h ] x 100 [7] c. Alternatively, calculate the cell migration rate in µm/hour.[8]

Signaling Pathways and Visualizations

G-1 exerts its effects on cell migration by activating GPER, which in turn modulates various downstream signaling pathways. The two primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

GPER Signaling Pathway in Cell Migration

Activation of GPER by G-1 can initiate a cascade of intracellular events that influence cell migration. This often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways.

GPER_Signaling G1 G-1 GPER GPER G1->GPER G_protein G Proteins GPER->G_protein Src Src G_protein->Src MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF cleavage EGFR EGFR HB_EGF->EGFR activation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Migration Cell Migration Akt->Cell_Migration mTOR->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->MMPs upregulation ERK->Cell_Migration

Caption: GPER signaling cascade initiated by G-1.

Experimental Workflow for a Scratch Assay

The following diagram illustrates the key steps involved in performing a cell migration scratch assay with G-1 treatment.

Scratch_Assay_Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells serum_starve Serum starve cells (optional) seed_cells->serum_starve create_scratch Create a scratch with a pipette tip serum_starve->create_scratch wash_cells Wash to remove debris create_scratch->wash_cells add_treatment Add G-1 or vehicle control wash_cells->add_treatment image_t0 Image at Time = 0 hours add_treatment->image_t0 incubate Incubate at 37°C image_t0->incubate image_tx Image at subsequent time points (e.g., 12, 24, 48h) incubate->image_tx analyze Analyze images and quantify wound closure image_tx->analyze end End analyze->end

Caption: Workflow for G-1 scratch assay.

Conclusion

The use of G-1 in a cell migration scratch assay is a valuable tool for elucidating the role of GPER in regulating cell motility. The provided protocols and application notes offer a framework for conducting and interpreting these experiments. The variable effects of G-1 across different cell types highlight the importance of context-dependent signaling and the need for careful experimental design and analysis. Further investigation into the downstream effectors of GPER signaling will continue to enhance our understanding of its role in both normal physiology and disease.

References

G-1 Induced Calcium Mobilization Assay: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its activation has been implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. G-1, a selective GPER agonist, triggers a cascade of intracellular events, including the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for a robust and reproducible G-1 induced calcium mobilization assay using the fluorescent indicator Fluo-4 AM. This assay is a critical tool for screening and characterizing compounds that modulate GPER activity.

Activation of GPER by an agonist like G-1 initiates a signaling pathway that leads to the release of calcium from intracellular stores.[1][2][3][4][5] This process typically involves the coupling of the receptor to Gq or Gi proteins, which in turn activates phospholipase C (PLC).[3][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][5] This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPER signaling pathway leading to calcium mobilization and the general workflow of the assay.

GPER_Signaling_Pathway cluster_cytoplasm Cytoplasm G1 G-1 (Agonist) GPER GPER G1->GPER Binds Gq Gq GPER->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER Endoplasmic Reticulum (ER) IP3R->Ca_release Induces Ca_store Ca²⁺ Store

Caption: GPER signaling pathway leading to intracellular calcium mobilization.

Experimental_Workflow A 1. Cell Seeding (e.g., 40,000-80,000 cells/well) B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. Dye Loading (Fluo-4 AM, 1 hour at 37°C) B->C D 4. Compound Addition (G-1, Antagonists, Controls) C->D E 5. Fluorescence Measurement (Ex/Em = 490/525 nm) D->E F 6. Data Analysis (e.g., Response over Baseline) E->F

Caption: General experimental workflow for the G-1 induced calcium mobilization assay.

Materials and Reagents

ComponentSupplier (Example)Catalogue Number (Example)Storage
G-1 (GPER Agonist)Tocris Bioscience3577-20°C
G-15 (GPER Antagonist)Tocris Bioscience3678-20°C
Fluo-4 AMThermo Fisher ScientificF14201≤–20°C, Desiccated, Light-protected
Pluronic F-127Thermo Fisher ScientificP3000MP4°C
Probenecid (B1678239)Sigma-AldrichP8761Room Temperature
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESSigma-AldrichH6648Room Temperature
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650Room Temperature
Black, clear-bottom 96-well or 384-well microplatesCorning3603 (96-well)Room Temperature
GPER-expressing cells (e.g., SKBr3, HEK293T transfected)ATCC-Liquid Nitrogen
Cell Culture Medium (e.g., DMEM/F-12)Gibco-4°C
Fetal Bovine Serum (FBS)Gibco--20°C

Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for other plate formats.

1. Cell Culture and Seeding 1.1. Culture GPER-expressing cells in appropriate growth medium supplemented with FBS. 1.2. The day before the assay, harvest and count the cells. 1.3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[6][7] 1.4. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Preparation of Reagents 2.1. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality DMSO. 2.2. Pluronic F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of deionized water. 2.3. Probenecid Stock Solution (250 mM): Dissolve 71 mg of probenecid in 1 mL of 1 M NaOH, then add 9 mL of HBSS with HEPES to a final volume of 10 mL. 2.4. Dye Loading Solution: Prepare fresh before use. For one 96-well plate (10 mL total volume):

  • 10 mL HBSS with 20 mM HEPES
  • 20 µL of 1 mM Fluo-4 AM stock solution (final concentration ~2 µM)
  • 20 µL of 10% Pluronic F-127 (final concentration ~0.02%)
  • 40 µL of 250 mM Probenecid (final concentration ~1 mM)
  • Vortex thoroughly to mix. 2.5. Compound Preparation:
  • Prepare stock solutions of G-1 and G-15 (e.g., 10 mM in DMSO).
  • Perform serial dilutions in HBSS with HEPES to achieve the desired final concentrations. Prepare these at 2X or 5X the final desired concentration, depending on the instrument's addition volume.

3. Assay Procedure 3.1. Dye Loading:

  • Remove the growth medium from the cell plate.
  • Wash the cells once with 100 µL of HBSS with HEPES.
  • Add 100 µL of the freshly prepared Dye Loading Solution to each well.[6][7]
  • Incubate the plate at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature, protected from light.[6][7] 3.2. (Optional) Antagonist Pre-incubation:
  • If testing for antagonism, remove the dye loading solution and replace it with HBSS containing the GPER antagonist (e.g., G-15).
  • Incubate for 15-30 minutes at 37°C. 3.3. Calcium Mobilization Measurement:
  • Set the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.[6][7]
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • Using the instrument's integrated dispenser, add the G-1 agonist solution (and/or controls) to the wells.
  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

Assay Controls

Control TypeDescriptionExpected Outcome
Negative Control Vehicle (DMSO in HBSS)No significant increase in fluorescence.
Positive Control G-1 (e.g., 1 µM)Rapid, transient increase in fluorescence.
Antagonist Control Pre-incubation with G-15 followed by G-1 additionAttenuation or complete inhibition of the G-1 induced fluorescence increase.
Cell-free Control Wells with dye loading solution but no cellsNo fluorescence signal.

Data Presentation and Analysis

The primary output is a kinetic trace of fluorescence intensity over time. Data should be analyzed by calculating the change in fluorescence (ΔF) or the ratio of fluorescence relative to the baseline (F/F0).

Quantitative Data Summary

CompoundConcentration (nM)Peak Fluorescence (RFU)Time to Peak (s)EC50/IC50 (nM)
G-11
G-110
G-1100
G-11000
G-15 + 100 nM G-1100
G-15 + 100 nM G-11000

RFU: Relative Fluorescence Units. EC50/IC50 values are calculated from dose-response curves.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete hydrolysis of Fluo-4 AM; AutofluorescenceIncrease room temperature incubation time; Wash cells gently after dye loading; Check for autofluorescent compounds.
Low signal-to-noise ratio Low receptor expression; Insufficient dye loading; Low cell numberUse a cell line with higher GPER expression; Optimize dye concentration and loading time; Increase cell seeding density.
No response to G-1 Inactive G-1; Non-responsive cell line; Incorrect filter settingsVerify G-1 activity with a positive control cell line; Confirm GPER expression and coupling to Ca2+ pathway; Check instrument settings.
High well-to-well variability Uneven cell seeding; Inconsistent dye loading; Pipetting errorsEnsure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition; Automate liquid handling if possible.

This detailed protocol provides a comprehensive framework for conducting a G-1 induced calcium mobilization assay. Optimization of specific parameters such as cell density, dye concentration, and incubation times may be necessary for different cell lines and experimental setups.

References

Application Notes and Protocols for Western Blot Analysis of p-ERK after G-1 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates non-genomic estrogen signaling.[1] The synthetic, non-steroidal agonist G-1 is a highly selective and potent activator of GPER.[1] Upon G-1 stimulation, GPER can activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3][4] This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[2] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation, providing a direct measure of pathway activation.[5] This document provides a detailed protocol for analyzing the phosphorylation of ERK1/2 (p44/42) in response to G-1 stimulation using Western blot analysis.

Signaling Pathway Overview

G-1 binding to GPER initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can occur through G protein-dependent mechanisms, potentially involving Gαi/o and phosphoinositide 3-kinase (PI3K), or through transactivation of the epidermal growth factor receptor (EGFR).[2][3][6] The activated ERK can then translocate to the nucleus to regulate gene expression.

G1_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (e.g., Gαi/o) GPER->G_protein activates EGFR_transactivation EGFR Transactivation GPER->EGFR_transactivation leads to PI3K PI3K G_protein->PI3K activates MEK MEK1/2 PI3K->MEK EGFR_transactivation->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Nucleus Nuclear Translocation & Gene Regulation pERK->Nucleus Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Sample Preparation cluster_western_blot Immunodetection cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. Serum Starvation A->B C 3. G-1 Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA) D->E F 6. Sample Prep for Gel E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (Blotting) G->H I 9. Blocking H->I J 10. Primary Antibody (p-ERK) I->J K 11. Secondary Antibody J->K L 12. Signal Detection K->L M 13. Membrane Stripping L->M N 14. Re-probe for Total ERK M->N O 15. Densitometry & Normalization N->O P 16. Data Visualization O->P

References

Application Notes and Protocols for G-1 In Vivo Studies in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a receptor implicated in various physiological and pathological processes. Unlike classical estrogen receptors (ERα and ERβ), GPER activation initiates rapid, non-genomic signaling cascades.[1] Its ability to modulate cellular pathways without activating classical estrogen receptors has positioned G-1 as a critical tool in preclinical research, particularly in oncology. In vivo mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the efficacy of anti-cancer therapeutics like G-1.[2] These models allow for the study of tumor growth, metastasis, and the compound's systemic effects in a living organism. G-1 has demonstrated potential anti-tumor effects in various cancer models, including glioblastoma and liver cancer.[3]

GPER Signaling Pathway Activated by G-1

Upon binding G-1, GPER initiates a cascade of downstream signaling events. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5] This process is typically mediated by the Gβγ subunits of the G protein, which activate Src, a non-receptor tyrosine kinase.[4][6] Activated Src promotes the activity of matrix metallopeptidases (MMPs) that cleave and release heparin-binding EGF-like growth factor (HB-EGF).[5] Released HB-EGF then binds to and activates EGFR, leading to the stimulation of downstream pro-survival and proliferative pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways.[4][7] GPER activation can also stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[7][8]

Caption: GPER signaling cascade initiated by G-1.[1]

Quantitative Data Summary from In Vivo Studies

The following table summarizes results from preclinical studies evaluating G-1 in various mouse models.

Cancer/Disease ModelCell Line / Mouse ModelG-1 Dosage & AdministrationKey FindingsReference
GlioblastomaU87MG Xenograft (Nude Mice)Not SpecifiedSignificantly decreased tumor growth.[3]
Hepatocellular Carcinoma (HCC)SK-Hep-1 XenograftNot SpecifiedReduced tumor growth and liver metastasis; increased E-cadherin and ADAMTS1 expression.[3]
Multiple Myeloma (MM)Bortezomib-resistant XenograftNot SpecifiedReduced in vivo MM growth.[3]
Obesity (Post-menopausal model)Ovariectomized C57BL/6J mice200 µ g/mouse , subcutaneous, 5 days/week for 8 weeksReduced body weight, body fat, and fasting cholesterol, glucose, and insulin. Increased energy expenditure.[9][10]
Obesity (Diet-induced)Male C57BL/6J mice on High-Fat Diet200 µ g/mouse , subcutaneous, 5 days/week for 8 weeksPrevented further weight gain and improved glucose tolerance.[9][10]

Experimental Workflow for a G-1 Xenograft Study

A typical workflow for an in vivo study evaluating the efficacy of G-1 involves several sequential steps, from initial cell culture to final data analysis.[11]

Experimental_Workflow Typical Workflow for In Vivo Xenograft Studies A 1. Cell Line Selection & Culture C 3. Tumor Cell Implantation (e.g., Subcutaneous) A->C B 2. Animal Acclimatization (e.g., Nude Mice, 1 week) B->C D 4. Tumor Growth & Monitoring C->D E 5. Randomization into Treatment Groups D->E Once tumors reach ~100-200 mm³ F 6. G-1 Treatment Administration E->F G 7. Tumor Volume & Body Weight Measurement (2-3x/week) F->G H 8. Study Endpoint (e.g., Tumor volume limit) G->H Continuous I 9. Tissue Collection & Analysis (Histology, Biomarkers) H->I

Caption: Workflow for in vivo xenograft studies.[11]

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol details the establishment of a subcutaneous tumor model, a common method due to the ease of tumor measurement.[2]

Materials:

  • Cancer cell line of interest (e.g., U87MG, SK-Hep-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel or Cultrex BME (optional, can improve tumor take rate)

  • 4-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)[12][13]

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Digital calipers[12]

  • 70% ethanol (B145695)

Procedure:

  • Cell Preparation: Culture cancer cells in their recommended medium until they reach 70-80% confluency.[11] Harvest the cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer) to determine cell viability. Resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5 x 10^7 cells/mL.[12]

  • Optional Matrigel Mixture: To improve tumor establishment, cells can be mixed 1:1 with a basement membrane matrix like Cultrex BME just before injection. Keep the mixture on ice to prevent premature gelling.

  • Animal Preparation: Allow mice to acclimate for at least one week before the procedure.[11] Anesthetize the mouse if required by institutional guidelines.

  • Implantation: Disinfect the skin of the flank or near the armpit with 70% ethanol.[12] Pinch the skin to create a "tent" and subcutaneously inject 0.1-0.2 mL of the cell suspension (containing 5-10 x 10^6 cells).[1][12]

  • Monitoring: House the mice under standard conditions.[12] Begin monitoring for tumor formation 3-4 days post-injection. Once tumors are palpable, measure the longest (A) and shortest (B) diameters with digital calipers 2-3 times per week.[12][13] Calculate tumor volume (V) using the formula: V = 0.5 × A × B².[12]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.[14]

Protocol 2: G-1 Preparation and Administration

G-1 can be administered via several routes. Intraperitoneal or subcutaneous injections are common for systemic delivery.[1]

Materials:

  • G-1 compound

  • Vehicle (e.g., DMSO, Ethanol, Corn oil, Saline)[1][9]

  • Sterile syringes and needles (25-27 gauge for injection, 20-22 gauge gavage needle for oral)[1]

  • 70% ethanol

Procedure for Intraperitoneal (i.p.) Injection:

  • Preparation of G-1 Solution: Prepare a stock solution of G-1 (e.g., in ethanol or DMSO). For injection, create the final dilution in a suitable vehicle like sterile saline.[1][9] The final concentration of the solvent (e.g., DMSO) should be non-toxic.

  • Injection: Position the mouse with its head tilted slightly downwards. Wipe the lower abdominal quadrant with 70% ethanol. Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.[1]

  • Gently aspirate to ensure the needle has not entered the intestines or bladder. Inject the G-1 solution (typically 100-200 µL).[1]

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of distress.[1]

Procedure for Subcutaneous (s.c.) Injection:

  • Preparation: Prepare the G-1 solution as described above.

  • Injection: Gently restrain the mouse by scruffing the neck to create a "tent" of skin in the interscapular region. Wipe the site with 70% ethanol.[1]

  • Insert the needle into the base of the skin tent at a shallow angle. Gently aspirate to ensure it's not in a blood vessel. Slowly inject the solution (100-200 µL).[1]

  • Monitoring: Observe the mouse post-injection for any adverse reactions.[1]

Procedure for Oral Gavage:

  • Preparation: Prepare a homogenous suspension or solution of G-1 in an appropriate vehicle (e.g., corn oil).[1]

  • Administration: Firmly grasp the mouse by the scruff to immobilize its head. Measure the distance from the nose to the last rib to determine the correct insertion depth.[1]

  • Gently insert the gavage needle over the tongue into the esophagus to the predetermined depth. Administer the G-1 formulation slowly (100-200 µL).[1]

  • Monitoring: Observe for signs of respiratory distress, which could indicate accidental administration into the trachea.[1]

Protocol 3: Efficacy Evaluation and Endpoint Analysis

Procedure:

  • Data Collection: Throughout the treatment period, measure tumor volumes and mouse body weights 2-3 times per week.[13] Body weight is a key indicator of systemic toxicity. A drop of more than 20% may require euthanasia.[15]

  • Study Endpoint: The study may be concluded when tumors in the control group reach a specific size (e.g., >1500 mm³) or after a predetermined treatment duration.[15]

  • Tissue Harvesting: At the endpoint, euthanize the mice according to approved institutional protocols. Immediately excise the tumors and weigh them.

  • Ex Vivo Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[16]

References

Application Notes and Protocols for Utilizing G-1 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a potential therapeutic target in various cancers, including glioblastoma. G-1 is a selective GPER agonist that has demonstrated anti-tumor effects in preclinical models of glioblastoma, making it a valuable tool for research and drug development.[1][2][3][4]

These application notes provide a comprehensive overview of the use of G-1 in glioblastoma research, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.

Mechanism of Action of G-1 in Glioblastoma

G-1 exerts its anti-glioblastoma effects through a multi-faceted mechanism that involves cell cycle arrest, disruption of microtubule dynamics, and modulation of metabolic pathways. While initially identified as a GPER agonist, some of its anti-proliferative effects in glioblastoma cells may be independent of GPER.[4][5][6]

Key Effects of G-1 on Glioblastoma Cells:

  • Cell Cycle Arrest: G-1 induces a reversible G2/M phase cell cycle arrest in glioblastoma cells.[3][4][5][7] This arrest is a key contributor to its cytostatic effects.

  • Disruption of Tubulin Dynamics: G-1 has been shown to interfere with tubulin polymerization during mitosis, leading to aberrant microtubule dynamics.[4][5] This disruption of the mitotic spindle is a primary cause of the observed G2/M arrest.

  • Metabolic Reprogramming: Transcriptomic analyses have revealed that G-1 treatment affects lipid and steroid synthesis pathways in glioblastoma cells.[1][2]

  • Potentiation of Temozolomide (TMZ): G-1 has been shown to potentiate the efficacy of temozolomide, the standard-of-care chemotherapy for glioblastoma.[4][5][6] The combination of G-1 and TMZ leads to a prolonged mitotic arrest, even in TMZ-less-sensitive cell lines.[4][5]

  • Biomarker Identification: Angiopoietin-like 4 (ANGPTL4) has been identified as a potential biomarker of G-1 exposure in glioblastoma cells, with its expression being significantly upregulated following treatment.[1][2][3]

Signaling Pathways

The signaling pathways activated by G-1 in glioblastoma are complex and may involve both GPER-dependent and independent mechanisms. The diagram below illustrates the proposed pathways based on current research.

G1_Signaling_Glioblastoma Proposed Signaling Pathways of G-1 in Glioblastoma G1 G-1 GPER GPER G1->GPER Activates Tubulin Tubulin Dynamics G1->Tubulin Directly or Indirectly Affects ProlongedArrest Prolonged Mitotic Arrest G1->ProlongedArrest CellMembrane Cell Membrane LipidMetabolism Lipid & Steroid Synthesis Pathways GPER->LipidMetabolism Modulates ANGPTL4 ANGPTL4 Upregulation GPER->ANGPTL4 Induces Microtubules Microtubule Disruption Tubulin->Microtubules Leads to G2M G2/M Arrest Microtubules->G2M Causes Proliferation Cell Proliferation G2M->Proliferation Inhibits TMZ Temozolomide TMZ->Proliferation Inhibits TMZ->ProlongedArrest ProlongedArrest->Proliferation Strongly Inhibits MTT_Workflow Experimental Workflow for MTT Assay Start Start Seed Seed Glioblastoma Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with G-1 (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure End End Measure->End Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Model Start Start PrepareCells Prepare Glioblastoma Cell Suspension Start->PrepareCells Implant Subcutaneous Implantation into Mice PrepareCells->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Administer Administer G-1 or Vehicle Randomize->Administer Measure Measure Tumor Volume Regularly Administer->Measure Endpoint Endpoint Reached Measure->Endpoint Analyze Euthanize and Analyze Tumors Endpoint->Analyze End End Analyze->End

References

G-1 Agonist for Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor 1 (GPER1), a receptor implicated in mediating rapid, non-genomic estrogenic signaling. Emerging research highlights the significant neuroprotective potential of G-1 in various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing G-1 to investigate its neuroprotective effects.

Application Notes

Mechanism of Action: G-1 exerts its neuroprotective effects primarily through the activation of GPER1.[4] This activation triggers downstream signaling cascades that are crucial for neuronal survival and function. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[5][6] Activation of these pathways leads to the inhibition of apoptotic processes, reduction of neuroinflammation, and promotion of cell survival.[2][7][8] Specifically, GPER1 activation has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins.[9] Furthermore, G-1 has been demonstrated to reduce oxidative stress by enhancing the transcription of antioxidant genes.[7][9]

Applications in Neuroprotection Research:

  • Ischemic Stroke: G-1 has been shown to reduce infarct volume, attenuate neurological deficits, and improve behavioral outcomes in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[1][4][10][11] It also helps in preserving the integrity of the blood-brain barrier.[11]

  • Parkinson's Disease: In experimental models of Parkinson's disease, G-1 has demonstrated the ability to protect dopaminergic neurons from degeneration and reduce neuroinflammation.[2][3]

  • Alzheimer's Disease: G-1 treatment has been found to protect neurons from amyloid-β (Aβ)-induced neurotoxicity.[9]

  • General Neurotoxicity Studies: G-1 can be used as a tool to investigate the role of GPER1 in protecting against various neurotoxic insults.

Solubility and Stability: G-1 is typically soluble in organic solvents such as DMSO and ethanol (B145695). For in vivo studies, it is often dissolved in a vehicle compatible with animal administration. It is important to consult the manufacturer's data sheet for specific solubility and stability information.

Recommended Working Concentrations: The optimal concentration of G-1 will vary depending on the experimental model and specific application. For in vitro studies, concentrations in the nanomolar to low micromolar range are commonly used. For in vivo studies in rodents, dosages can range from µg/kg to mg/kg, administered via various routes including intraperitoneal or subcutaneous injection.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of G-1.

Table 1: Effect of G-1 on Infarct Volume and Neurological Deficit Score in a Rat MCAO Model

Treatment GroupInfarct Volume (mm³) (Mean ± SD)Neurological Deficit Score (Mean ± SD)Reference
Vehicle Control180 ± 253.5 ± 0.5[12]
G-1 (100 µg/kg)95 ± 152.0 ± 0.4[12]

*p < 0.05 compared to Vehicle Control

Table 2: Effect of G-1 on Neuronal Apoptosis in an in vitro Model of Excitotoxicity

Treatment GroupPercentage of TUNEL-positive cells (Mean ± SD)Reference
Vehicle Control45 ± 5[13]
G-1 (1 µM)20 ± 3*[13]

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 silk suture

  • Nylon monofilament (4-0) with a silicone-coated tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

  • Carefully dissect the arteries from the surrounding tissues.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA with vessel clips.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated nylon monofilament through the ECA incision and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be monitored to confirm occlusion.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Monitor the animal for neurological deficits.

Nissl Staining for Neuronal Viability

This protocol is for assessing neuronal survival in brain sections.

Materials:

  • Brain sections (paraffin-embedded or frozen)

  • Cresyl violet acetate (B1210297) solution (0.1%)

  • Ethanol (graded series: 100%, 95%, 70%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue. For frozen sections, bring them to room temperature.

  • Immerse the slides in 0.1% cresyl violet solution for 5-10 minutes.[5][10]

  • Briefly rinse in distilled water.

  • Differentiate the sections in a graded series of ethanol (e.g., 95% ethanol for a few minutes) until the Nissl bodies in the neurons are clearly visible against a relatively clear background when viewed under a microscope.[10]

  • Dehydrate the sections through an ascending series of ethanol (95%, 100%).

  • Clear the sections in xylene.

  • Mount with a coverslip using a permanent mounting medium.

  • Healthy neurons will appear stained with distinct Nissl substance in the cytoplasm, while damaged neurons will show signs of chromatolysis (loss of Nissl substance).

Western Blot for Pro- and Anti-apoptotic Proteins

This protocol is for quantifying the expression of proteins involved in apoptosis.

Materials:

  • Brain tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for Apoptosis Detection

This protocol is for identifying apoptotic cells in brain tissue.

Materials:

  • Brain sections (paraffin-embedded or frozen)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Proteinase K

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Treat the sections with Proteinase K to retrieve antigens.

  • Permeabilize the sections with permeabilization buffer.[14]

  • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.[13][14]

  • Stop the reaction and wash the sections.

  • If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Measurement of Infarct Volume

This protocol is for quantifying the extent of brain injury in the MCAO model.

Materials:

  • Coronal brain sections

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Euthanize the animal at the desired time point after MCAO.

  • Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Using image analysis software, measure the area of the infarct (white area) and the total area of the hemisphere for each slice.

  • Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: [Volume of contralateral hemisphere - (Volume of ipsilateral hemisphere - Volume of infarct)].[15]

Visualizations

GPER1_Signaling_Pathway cluster_outcome Cellular Outcome G1 G-1 Agonist GPER1 GPER1 G1->GPER1 PI3K PI3K GPER1->PI3K ERK ERK GPER1->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Akt->Bax Downregulation Caspase3 Caspase-3 (Apoptosis) Akt->Caspase3 CREB CREB ERK->CREB CREB->Bcl2 Upregulation Bcl2->Caspase3 Bax->Caspase3 Neuroprotection Neuroprotection

Caption: GPER1 signaling pathway activated by G-1 leading to neuroprotection.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_histology Histological Analysis cluster_biochemical Biochemical Analysis cluster_data_analysis Data Analysis MCAO Induce MCAO in Rats G1_Admin Administer G-1 or Vehicle MCAO->G1_Admin Behavior Behavioral Assessment G1_Admin->Behavior Sacrifice Sacrifice and Brain Collection Behavior->Sacrifice Slicing Brain Slicing Sacrifice->Slicing Homogenize Brain Homogenization Sacrifice->Homogenize TTC TTC Staining Slicing->TTC Nissl Nissl Staining Slicing->Nissl TUNEL TUNEL Assay Slicing->TUNEL Infarct Infarct Volume Measurement TTC->Infarct Neuron_Count Neuronal Viability Quantification Nissl->Neuron_Count Apoptosis_Quant Apoptosis Quantification TUNEL->Apoptosis_Quant Western Western Blot Homogenize->Western Protein_Quant Protein Expression Analysis Western->Protein_Quant

Caption: Experimental workflow for studying G-1's neuroprotective effects.

References

Troubleshooting & Optimization

G-1 GPER agonist solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the G-1 GPER agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of G-1?

A1: The recommended solvent for preparing a stock solution of G-1 is dimethyl sulfoxide (B87167) (DMSO). G-1 is soluble in DMSO up to 100 mM.[1][2] For optimal results, ensure the DMSO is anhydrous and of high purity.

Q2: How should I store my G-1 stock solution?

A2: G-1 stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one year. For long-term storage, it is recommended to store them at -80°C for up to two years.[3]

Q3: I observed precipitation when diluting my G-1 DMSO stock solution in aqueous media for my experiment. What should I do?

A3: This is a common issue due to the hydrophobic nature of G-1. To prevent precipitation, consider the following troubleshooting steps:

  • Reduce the final DMSO concentration: While preparing your working solution, aim to keep the final DMSO concentration as low as possible, ideally below 1% for most cell-based assays.

  • Use a co-solvent system: For in vivo studies or when higher concentrations are needed in aqueous solutions, a co-solvent system is often necessary. Several formulations have been reported to improve the solubility of G-1.[3]

  • Incorporate surfactants or cyclodextrins: The use of surfactants like Tween-80 or encapsulating agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance the solubility of G-1 in aqueous solutions.[3]

  • Gentle warming and sonication: In some cases, gentle warming and/or sonication can help dissolve small precipitates that form during the preparation of working solutions.[3]

Q4: Are there any known stability issues with G-1 that I should be aware of?

A4: While specific degradation pathways are not extensively detailed in publicly available literature, as a hydrophobic small molecule, G-1 may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. It is recommended to prepare fresh working solutions for each experiment from a frozen stock and to store both stock and working solutions protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Potential Cause: Precipitation of G-1 in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect your working solution and the media in your assay plates for any signs of precipitation (cloudiness, crystals).

    • Decrease the final concentration of G-1 in your assay.

    • Lower the final percentage of DMSO in your cell culture medium.

    • Prepare the final dilution of G-1 in pre-warmed media and add it to the cells immediately.

    • Consider a serial dilution approach in the final aqueous buffer to minimize localized high concentrations of DMSO and G-1.

Issue 2: Low or no activity in in vivo studies.
  • Potential Cause: Poor bioavailability due to low solubility of the administered formulation.

  • Troubleshooting Steps:

    • Re-evaluate your vehicle formulation. A simple saline solution with a small percentage of DMSO is often insufficient.

    • Utilize one of the recommended in vivo formulations incorporating co-solvents and/or solubility enhancers (see Table 2).

    • Ensure the formulation is clear and free of precipitates before administration. If the solution is a suspension, ensure it is homogenous.

    • Prepare the formulation fresh before each use.

Quantitative Data

Table 1: Solubility of G-1 in Common Solvents

SolventMaximum ConcentrationReference
DMSO100 mM (41.23 mg/mL)[2]

Table 2: Example Formulations for In Vivo Administration

Formulation Components (v/v)Achieved ConcentrationSolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)Clear solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.06 mM)Suspended solution (requires sonication)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)Clear solution[3]
50% PEG300, 50% Saline5 mg/mL (12.13 mM)Suspended solution (requires sonication)[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This method provides a high-throughput assessment of the solubility of G-1 from a DMSO stock solution, which is relevant for early-stage screening assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of G-1 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the G-1 stock solution with DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final G-1 concentrations. The final DMSO concentration should be kept constant, typically at 1-2%.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Analysis: Analyze the plate using nephelometry to measure light scattering caused by any precipitate. The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of G-1 and is considered the gold standard.

  • Compound Addition: Add an excess amount of solid G-1 to a vial containing the test solvent (e.g., water, PBS).

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute the resulting supernatant and determine the concentration of dissolved G-1 using a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Proteins GPER->G_protein Src Src GPER->Src AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization

Caption: GPER Signaling Pathway Activated by G-1.

Solubility_Troubleshooting_Workflow start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_g1_conc Is G-1 concentration too high? check_dmso->check_g1_conc No reduce_dmso->check_g1_conc reduce_g1_conc Lower G-1 working concentration check_g1_conc->reduce_g1_conc Yes use_cosolvent Use co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) check_g1_conc->use_cosolvent No prepare_fresh Prepare fresh working solution before each experiment reduce_g1_conc->prepare_fresh sonicate_warm Try gentle sonication or warming use_cosolvent->sonicate_warm sonicate_warm->prepare_fresh end Clear Solution Achieved prepare_fresh->end

Caption: Troubleshooting Workflow for G-1 Precipitation.

Experimental_Workflow_Solubility_Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare G-1 stock in DMSO k_dilute Serial dilution in DMSO k_start->k_dilute k_add_buffer Add aqueous buffer (e.g., PBS) k_dilute->k_add_buffer k_incubate Incubate with shaking (1-2 hours) k_add_buffer->k_incubate k_analyze Analyze by nephelometry or HPLC-UV k_incubate->k_analyze t_start Add excess solid G-1 to aqueous buffer t_equilibrate Equilibrate with shaking (24-48 hours) t_start->t_equilibrate t_separate Centrifuge/filter to remove undissolved solid t_equilibrate->t_separate t_quantify Quantify supernatant by HPLC-UV t_separate->t_quantify start Select Solubility Assay start->k_start High-throughput screening start->t_start Gold-standard measurement

Caption: Experimental Workflow for Solubility Assessment.

References

Technical Support Center: Off-Target Effects of G-1 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of the GPER agonist G-1 when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of G-1?

A1: G-1 is a potent and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30. It exhibits high affinity for GPER, with a Ki of approximately 11 nM and an EC50 of about 2 nM for receptor activation. At these low nanomolar concentrations, G-1 is used to study GPER-mediated signaling pathways, which can influence cellular processes like proliferation and migration.

Q2: What are the known off-target effects of G-1 at high concentrations?

A2: At micromolar concentrations (typically ≥0.5 µM), G-1 exhibits significant off-target effects, the most well-documented of which is the disruption of microtubule polymerization.[1] This is a GPER-independent effect and is considered the primary mechanism for the cytotoxicity and cell cycle arrest observed at these higher concentrations.[1]

Q3: How can I be sure the effects I'm seeing are off-target and not GPER-mediated?

A3: A key troubleshooting step is to use a GPER antagonist, such as G-36. If the observed effect (e.g., cytotoxicity, G2/M arrest) persists in the presence of the GPER antagonist, it is likely an off-target effect.[1] Conversely, GPER-mediated effects, such as a rapid increase in intracellular calcium, should be blocked by the antagonist.[1] Additionally, observing the effect in a cell line that does not express GPER can also confirm off-target activity.

Q4: At what concentration should I use G-1 to ensure I am only observing on-target GPER activation?

A4: To specifically study GPER-mediated effects, it is recommended to use G-1 at concentrations well below the threshold for its off-target effects, ideally in the low nanomolar range (e.g., 1-100 nM). It is crucial to perform a dose-response curve in your specific cell system to determine the optimal concentration for GPER activation without inducing off-target cytotoxicity.

Q5: What is the mechanism of G-1's effect on microtubules?

A5: Evidence suggests that G-1 binds to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, mitotic spindle abnormalities, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[2][3]

Q6: Are there other potential off-target effects of G-1?

A6: While the primary and most studied off-target effect of G-1 is microtubule disruption, it is possible that at high concentrations, G-1 could interact with other cellular targets. However, comprehensive screening data, such as a broad kinase inhibitor profile, is not widely available in the public domain. If you observe unexpected effects that cannot be attributed to GPER or microtubule disruption, further investigation into other potential off-targets may be necessary.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Cell Death with G-1 Treatment

Symptoms:

  • Significant decrease in cell viability at concentrations intended for GPER activation.

  • Apoptosis observed at concentrations where only cell signaling effects were expected.

Troubleshooting Steps:

  • Verify G-1 Concentration: Double-check your stock solution concentration and dilution calculations. An error in dilution could lead to unintentionally high concentrations.

  • Perform a Dose-Response Curve: Test a wide range of G-1 concentrations (e.g., 1 nM to 10 µM) to determine the precise IC50 for cytotoxicity in your cell line. This will help distinguish the therapeutic window for GPER activation from the concentration range where off-target effects dominate.

  • Use a GPER Antagonist: Co-treat cells with G-1 and a GPER antagonist (e.g., G-36). If the cytotoxicity is not rescued by the antagonist, it is a GPER-independent off-target effect.[1]

  • Assess Cell Cycle Profile: Analyze the cell cycle distribution of G-1 treated cells using flow cytometry with propidium (B1200493) iodide (PI) staining. A significant increase in the G2/M population is indicative of microtubule disruption.[3]

  • Visualize the Microtubule Network: Use immunofluorescence to stain for α-tubulin in cells treated with G-1. Disruption of the microtubule network, such as depolymerization or abnormal spindle formation, is a hallmark of G-1's off-target effect.

Issue 2: Inconsistent or Contradictory Results Compared to Published Data

Symptoms:

  • Lack of expected GPER-mediated signaling at low nanomolar concentrations.

  • Observing cell cycle arrest when expecting proliferative effects.

Troubleshooting Steps:

  • Confirm GPER Expression: Verify that your cell line expresses GPER at the protein level using techniques like Western blot or immunofluorescence. Different cell lines have varying levels of GPER expression, which will impact their response to G-1.

  • Review Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the cellular response to G-1. Ensure your experimental conditions are consistent and comparable to the literature.

  • Consider the Concentration-Dependent Dichotomy: Be aware that G-1 can have opposing effects at different concentrations. Low concentrations may promote proliferation in some GPER-positive cells, while high concentrations will induce cell cycle arrest and apoptosis via microtubule disruption, regardless of GPER status.

  • Perform Control Experiments: Always include appropriate controls, such as a vehicle-only (DMSO) control and a positive control for the expected on-target or off-target effect (e.g., a known GPER agonist for signaling studies, or a known microtubule inhibitor like colchicine (B1669291) for cell cycle studies).

Data Presentation

Table 1: Concentration-Dependent On-Target and Off-Target Effects of G-1

ParameterOn-Target (GPER-Mediated)Off-Target (Microtubule Disruption)
Effective Concentration 1 - 100 nM≥ 0.5 µM
Binding Affinity (Ki) ~11 nM (for GPER)Not well-characterized
EC50 / IC50 ~2 nM (for GPER activation)Varies by cell line (typically in the low µM range for cytotoxicity)
Primary Cellular Effect GPER signaling (e.g., Ca2+ mobilization, ERK activation)G2/M cell cycle arrest, apoptosis
Antagonist Blockade Blocked by GPER antagonists (e.g., G-36)Not blocked by GPER antagonists
GPER Dependence Dependent on GPER expressionIndependent of GPER expression

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of G-1 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-1 (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine or Nocodazole (positive control for inhibition)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • 96-well microplate

  • Spectrophotometer with temperature control (340 nm)

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold polymerization buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of G-1 and control compounds in polymerization buffer.

  • Pre-warm the spectrophotometer to 37°C.

  • In a 96-well plate on ice, add the diluted compounds. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of G-1 indicates inhibition.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after G-1 treatment.

Materials:

  • Cultured cells

  • G-1 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of G-1 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cells following G-1 treatment.

Materials:

  • Cells grown on glass coverslips

  • G-1 (dissolved in DMSO)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with G-1 and a vehicle control for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Compare the structure and organization of microtubules in treated versus control cells.

Mandatory Visualizations

G1_Signaling_Pathway cluster_low_conc Low Concentration (nM) cluster_high_conc High Concentration (µM) G1_low G-1 GPER GPER G1_low->GPER On-Target Signaling Downstream Signaling (e.g., Ca2+ mobilization, ERK activation) GPER->Signaling G1_high G-1 Tubulin β-Tubulin (Colchicine Site) G1_high->Tubulin Off-Target Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Concentration-dependent effects of G-1.

Troubleshooting_Workflow Start Unexpected Cytotoxicity or G2/M Arrest Observed Concentration_Check Is G-1 concentration in the µM range? Start->Concentration_Check GPER_Antagonist Co-treat with GPER Antagonist (e.g., G-36) Concentration_Check->GPER_Antagonist Yes On_Target Conclusion: On-Target GPER Effect Concentration_Check->On_Target No (nM range) Effect_Blocked Is the effect blocked? GPER_Antagonist->Effect_Blocked Effect_Blocked->On_Target Yes Off_Target Conclusion: Off-Target Effect Effect_Blocked->Off_Target No Confirm_Off_Target Confirm with Cell Cycle Analysis & Microtubule Staining Off_Target->Confirm_Off_Target

Caption: Troubleshooting workflow for G-1 off-target effects.

Experimental_Workflow A Cell Treatment with G-1 (Dose-Response) B1 Cell Viability Assay (e.g., MTT) A->B1 B2 Cell Cycle Analysis (PI Staining) A->B2 B3 Immunofluorescence (α-tubulin staining) A->B3 C1 Determine IC50 B1->C1 C2 Quantify G2/M Arrest B2->C2 C3 Visualize Microtubule Disruption B3->C3 D Correlate Cytotoxicity with Microtubule Disruption C1->D C2->D C3->D

Caption: Experimental workflow for characterizing G-1 off-target effects.

References

Technical Support Center: GPER-Independent Effects of G-1 on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the GPER-independent effects of the compound G-1 on microtubules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell cycle arrest and apoptosis in our cancer cell line at low micromolar concentrations of G-1, which we thought was a selective GPER agonist. Is this an expected off-target effect?

A1: Yes, this is a well-documented GPER-independent effect of G-1. At concentrations typically in the low micromolar range (e.g., 1-10 µM), G-1 can directly interact with tubulin, leading to microtubule disruption, mitotic arrest, and subsequent apoptosis.[1][2] This action is independent of GPER expression or activation.[3][4]

Q2: What is the molecular mechanism behind the GPER-independent effects of G-1 on microtubules?

A2: Mechanistic studies have shown that G-1 binds to the colchicine-binding site on β-tubulin.[3] This binding inhibits tubulin polymerization, preventing the proper assembly of microtubules.[3][5] The disruption of microtubule dynamics leads to a failure in mitotic spindle formation, triggering a G2/M phase cell cycle arrest and ultimately inducing apoptosis.[3][6]

Q3: How can we experimentally verify that the observed effects of G-1 in our cell line are indeed GPER-independent?

A3: There are several experimental approaches to confirm the GPER-independent nature of G-1's effects:

  • Use of GPER Antagonists: Co-treatment of your cells with G-1 and a selective GPER antagonist, such as G-15 or G-36, should not rescue the effects of G-1 on microtubule disruption or cell viability.[1][7]

  • GPER Knockdown: Utilize siRNA or shRNA to knock down the expression of GPER in your cell line. If the effects of G-1 persist in GPER-deficient cells, it confirms a GPER-independent mechanism.[1]

  • Use of GPER-Negative or Knockout Cells: If available, test the effects of G-1 in a cell line that does not express GPER or in cells derived from GPER knockout mice.[8] The observation of microtubule disruption in these cells provides strong evidence for a GPER-independent pathway.[8]

Q4: We are having trouble with G-1 solubility in our cell culture medium. What is the recommended procedure for preparing G-1 solutions?

A4: G-1 is a hydrophobic compound. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always visually inspect the medium for any signs of precipitation after adding the G-1 solution.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays with G-1
Potential Cause Troubleshooting Step
G-1 Precipitation G-1 is hydrophobic and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the wells for any precipitate after adding G-1. Prepare fresh dilutions from a DMSO stock solution for each experiment. Consider using a solubilizing agent if precipitation persists, ensuring it does not affect cell viability on its own.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure uniform cell numbers across wells.
Variable Treatment Duration Adhere strictly to the planned incubation times. The cytotoxic effects of G-1 are time-dependent.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%).
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
Potential Cause Troubleshooting Step
Poor Quality Tubulin Use high-purity (>99%) tubulin. If you suspect aggregation, clarify the tubulin solution by centrifugation (e.g., at 14,000 x g for 10 minutes at 4°C) before use.
Incorrect Assay Temperature Tubulin polymerization is highly temperature-dependent. Ensure the microplate reader is pre-warmed and maintained at 37°C throughout the assay. Pipette the tubulin solution into pre-warmed wells to initiate polymerization.
G-1 Precipitation in Assay Buffer Similar to cell-based assays, G-1 can precipitate in the aqueous polymerization buffer. Visually inspect for cloudiness. You may need to adjust the final concentration or the solvent used for the stock solution.
Inaccurate Pipetting The assay is sensitive to the final concentration of all components. Use calibrated pipettes and be meticulous when preparing the reaction mix.

Quantitative Data Summary

The following tables summarize quantitative data on the GPER-independent effects of G-1 from various studies.

Table 1: Effect of G-1 on Cell Proliferation and DNA Synthesis

Cell LineG-1 ConcentrationEffectReference
bEnd.3 (mouse microvascular endothelial)3 µM~60% reduction in DNA synthesis after 24h[2]
Human Vascular Smooth Muscle Cells1-10 µMInhibition of BrdU incorporation[1]
Breast Cancer Cells (MCF7, SK-BR-3, MDA-MB-231)Increasing concentrationsConcentration-dependent inhibition of proliferation after 48h[3]
Glioblastoma Cells (LN229, U251)1 µMSignificant growth arrest after 24-48h

Table 2: Effect of G-1 on Cell Cycle Distribution

Cell LineG-1 ConcentrationEffectReference
Human Vascular Smooth Muscle Cells1-10 µMG2/M phase accumulation[1]
Breast Cancer CellsNot specifiedArrest in the prophase of mitosis[3]
Glioblastoma CellsNot specifiedReversible G2/M arrest[4]
Ovarian Cancer CellsNot specifiedArrest of cell cycle in the prophase of mitosis[5]

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effects of G-1 on the microtubule network in cultured cells.

Materials:

  • Cells cultured on sterile glass coverslips

  • G-1 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere. Treat the cells with the desired concentration of G-1 (and controls, including a vehicle control) for the specified duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of G-1 on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • G-1 stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

  • Vehicle control (DMSO)

  • Pre-chilled, clear 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin on ice at all times.

  • Prepare Compound Dilutions: Prepare serial dilutions of G-1 and control compounds in General Tubulin Buffer.

  • Prepare Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a typical reaction, this might include General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (e.g., 10%), and purified tubulin (e.g., to a final concentration of 3 mg/mL).

  • Initiate Reaction: In a pre-warmed 96-well plate, pipette the compound dilutions (or vehicle/positive controls). To start the reaction, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of G-1 treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G2/M arrest induced by G-1.

Materials:

  • Cultured cells treated with G-1 and controls

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture plates. Count the cells to ensure you have approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak will be observed in G-1 treated samples.

Visualizations

G1_Microtubule_Pathway cluster_cell Cellular Environment G1 G-1 Compound Tubulin αβ-Tubulin Dimers G1->Tubulin Binds to Colchicine Site GPER GPER G1->GPER Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Checkpoint Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: GPER-independent signaling pathway of G-1.

Experimental_Workflow cluster_assays Parallel Assays start Start: Hypothesis G-1 affects microtubules independently of GPER treat_cells Treat cells with G-1 +/- GPER antagonist (G15/G36) start->treat_cells biochem In Vitro Tubulin Polymerization Assay start->biochem In Vitro Confirmation cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability if_staining Immunofluorescence (α-tubulin staining) treat_cells->if_staining facs Cell Cycle Analysis (Flow Cytometry) treat_cells->facs analyze Analyze Data cell_viability->analyze if_staining->analyze facs->analyze biochem->analyze conclusion Conclusion: Confirm GPER-independent microtubule disruption analyze->conclusion

Caption: Workflow for investigating G-1's effects.

Caption: Troubleshooting logic for G-1 effects.

References

Technical Support Center: Optimizing G-1 Concentration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of G-1 in long-term research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with the GPER-specific agonist, G-1, over extended periods.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Upon activation by ligands like G-1, GPER initiates a cascade of intracellular signaling pathways that can influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1]

Q2: What are the known signaling pathways activated by G-1 through GPER?

A2: GPER activation by G-1 can trigger several key signaling pathways. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through GPER-mediated activation of Src, a tyrosine kinase, which leads to the cleavage of membrane-bound heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3] Additionally, GPER can activate adenylyl cyclase (AC) through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[4] GPER activation has also been linked to the mobilization of intracellular calcium.[5][6] The specific signaling cascade activated can be cell-type dependent.

Q3: Are there any known off-target effects of G-1?

A3: Yes, at higher concentrations, typically in the micromolar (1-10 µM) range, G-1 has been shown to have off-target effects that are independent of GPER. These effects include the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[7][8][9] These GPER-independent actions have been observed in various cell types, including vascular smooth muscle cells, cancer cell lines, and leukemia cell lines.[2][4][7][9] Therefore, for studies aiming to investigate GPER-specific effects, it is crucial to use G-1 at nanomolar concentrations.

Q4: What is a recommended concentration range for G-1 in long-term studies?

A4: Based on available literature, for long-term studies focusing on GPER-specific effects, it is recommended to use G-1 in the low to mid-nanomolar range (e.g., 1-100 nM). Concentrations in the micromolar range (≥1 µM) are more likely to induce off-target effects related to microtubule disruption and GPER-independent cytotoxicity.[3][7][9] However, the optimal concentration is highly cell-type dependent and should be empirically determined. We recommend performing a multi-day dose-response experiment to assess both GPER activation (e.g., by monitoring downstream signaling) and cytotoxicity (e.g., using an MTT or similar viability assay).

Q5: How stable is G-1 in cell culture medium?

A5: The stability of G-1 in cell culture medium over long-term experiments is a critical consideration. While specific stability data for G-1 in various media is not extensively published, it is a small molecule that may be susceptible to degradation at 37°C over several days. Factors such as media components, pH, and light exposure can influence its stability.[7] It is highly recommended to assess the stability of G-1 in your specific cell culture conditions using a method like HPLC-MS. For multi-day experiments, consider replenishing the medium with fresh G-1 every 24-48 hours to maintain a consistent concentration.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at expected therapeutic concentrations.

Possible Cause Suggested Solution
Off-target effects G-1 concentrations in the micromolar range (≥1 µM) can induce cytotoxicity through microtubule disruption, independent of GPER.[3][7][9] Reduce the G-1 concentration to the low nanomolar range (1-100 nM) and perform a dose-response curve to identify a non-toxic, effective concentration.
Solvent toxicity The solvent used to dissolve G-1, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% and include a vehicle control (medium with the same DMSO concentration) in your experiments.
Compound degradation G-1 may degrade over time in culture, and its degradation products could be cytotoxic. Assess the stability of G-1 in your media over the course of the experiment and consider more frequent media changes with fresh compound.
Cell line sensitivity Different cell lines can have varying sensitivities to G-1. Perform a thorough literature search for your specific cell line or a similar one. If data is unavailable, a pilot experiment with a broad range of concentrations is recommended.

Issue 2: Inconsistent or no observable effect of G-1 treatment.

Possible Cause Suggested Solution
Suboptimal concentration The concentration of G-1 may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
Compound instability G-1 may be degrading in the cell culture medium over the course of the experiment.[7] Assess the stability of G-1 using HPLC-MS and consider replenishing the medium with fresh G-1 every 24-48 hours.
Low GPER expression The target cell line may have low or no expression of GPER. Verify GPER expression at both the mRNA (qRT-PCR) and protein (Western blot or immunofluorescence) levels.
Incorrect experimental endpoint The chosen readout may not be sensitive to GPER activation in your cell line. Consider assessing multiple downstream signaling pathways (e.g., phosphorylation of ERK, Akt) at various time points.
Cell culture conditions Factors such as cell density, serum concentration, and medium formulation can influence cellular responses. Standardize your cell culture conditions and ensure they are optimal for your cell line.

Data Presentation

Table 1: Summary of G-1 Concentration Effects

Concentration RangePrimary EffectMechanismKey Considerations for Long-Term Studies
1 - 100 nM GPER-specific activationAgonist for GPER, leading to downstream signaling (e.g., EGFR transactivation, PI3K/Akt, MAPK/ERK activation).[2][3]Optimal range for studying GPER-specific functions. Minimal cytotoxicity expected, but should be verified for each cell line.
≥ 1 µM Off-target cytotoxicityDisruption of microtubule dynamics, leading to mitotic arrest and apoptosis, independent of GPER.[7][8][9]Likely to confound results if the goal is to study GPER-specific effects. May be useful for studying G-1's potential as a microtubule-disrupting agent.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of G-1 over a multi-day period.

Materials:

  • Target cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • G-1 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. Remove the old medium and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours). For longer time points, consider replacing the medium with fresh G-1 every 48 hours.

  • MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Analysis of G-1 Stability in Cell Culture Medium by HPLC-MS

This protocol provides a general framework for assessing the stability of G-1 in cell culture medium.

Materials:

  • G-1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC-grade water, acetonitrile (B52724), and formic acid

  • Internal standard (a stable, structurally similar compound if available)

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of G-1 in DMSO (e.g., 10 mM).

    • Spike the G-1 stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).

    • Aliquot the G-1-spiked medium into sterile tubes and incubate at 37°C in a CO2 incubator.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium.

  • Sample Processing:

    • To 100 µL of the medium sample, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.[7]

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate G-1 from media components.

    • Mass Spectrometry: Use an appropriate mass spectrometer with settings optimized for G-1 detection.

  • Data Analysis:

    • Calculate the peak area of G-1 at each time point and normalize it to the peak area of the internal standard.

    • Determine the percentage of G-1 remaining at each time point relative to the 0-hour time point.

Mandatory Visualization

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_alpha_s Gαs GPER->G_alpha_s activates Src Src GPER->Src activates Ca_mobilization Ca²⁺ Mobilization GPER->Ca_mobilization EGFR EGFR PI3K PI3K EGFR->PI3K activates RAF RAF EGFR->RAF activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates MMP MMPs Src->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves to active HB-EGF HB_EGF->EGFR activates Akt Akt PI3K->Akt activates Transcription Gene Transcription Akt->Transcription PKA PKA cAMP->PKA activates PKA->Transcription MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Transcription

Caption: GPER Signaling Pathway Activated by G-1.

G1_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Long-Term Assays (24-96h) cluster_stability Parallel Stability Assay start Seed Cells treatment Treat with G-1 (Dose-Response) start->treatment 24h viability Cell Viability (MTT Assay) treatment->viability signaling Signaling Analysis (Western Blot) treatment->signaling cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle stability_setup Spike G-1 in Medium incubation Incubate at 37°C stability_setup->incubation hplc_ms HPLC-MS Analysis incubation->hplc_ms Time Points

Caption: Workflow for Optimizing G-1 in Long-Term Studies.

G1_Concentration_Effects cluster_concentration G-1 Concentration cluster_effects Biological Effects low_conc Low (nM) gper_effects GPER-Specific Effects (Signaling, Proliferation) low_conc->gper_effects Primary Effect high_conc High (µM) high_conc->gper_effects Potential confounding effects off_target_effects Off-Target Effects (Microtubule Disruption, Cytotoxicity) high_conc->off_target_effects Primary Effect

Caption: Concentration-Dependent Effects of G-1.

References

Preventing G-1 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound G-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of Compound G-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Compound G-1 degradation in cell culture media?

A1: The degradation of Compound G-1 in aqueous solutions like cell culture media can be attributed to several factors. The most common causes are hydrolysis, oxidation, and enzymatic degradation. The rate of degradation is often influenced by the pH, temperature, and light exposure of the culture medium. Additionally, components of the media or secreted cellular products can also contribute to the breakdown of the compound.

Q2: I've observed a rapid color change in my media after adding Compound G-1. Is this related to degradation?

A2: A rapid color change, particularly a shift to yellow, often indicates a drop in the pH of your culture medium.[1] This acidification can be caused by high metabolic activity of the cells or bacterial contamination.[][3] Changes in pH can significantly impact the stability of Compound G-1.[4][5][6] It is crucial to monitor the pH of your culture and investigate the cause of the shift.

Q3: Can the type of cell culture medium used affect the stability of Compound G-1?

A3: Yes, different media formulations contain varying concentrations of components like salts, amino acids, and vitamins, which can influence the stability of Compound G-1. For example, some media components may act as catalysts for degradation reactions. It is recommended to test the stability of Compound G-1 in different base media to identify the most suitable formulation for your experiments.

Q4: How can I minimize the degradation of Compound G-1 during my experiments?

A4: To minimize degradation, it is recommended to prepare fresh stock solutions of Compound G-1 and add them to the culture medium immediately before use. If long-term experiments are necessary, consider replenishing the medium with freshly prepared Compound G-1 at regular intervals. Storing stock solutions at -20°C or -80°C and protecting them from light can also enhance stability.

Q5: Are there any visible signs of Compound G-1 degradation in the culture?

A5: Besides a potential color change in the medium, there may not be obvious visual cues of Compound G-1 degradation. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the intact compound over time.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results with Compound G-1

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological activity of Compound G-1 over the course of the experiment.

Possible Causes & Solutions:

Possible CauseRecommended Action
Degradation of Compound G-1 after addition to media Prepare fresh solutions of Compound G-1 for each experiment. Minimize the time between adding the compound to the media and starting the experiment. For longer experiments, consider partial media changes with fresh Compound G-1 at set time points.
pH instability of the culture medium Monitor the pH of your cell culture regularly. Ensure your incubator's CO2 levels are stable. If the medium becomes acidic quickly, it may indicate excessive cell density or contamination.[1][]
Light-induced degradation Protect media containing Compound G-1 from direct light exposure by using amber-colored tubes or wrapping containers in foil.
Interaction with media components Test the stability of Compound G-1 in your specific cell culture medium over time without cells to assess chemical stability. Consider using a simpler, serum-free medium if possible to reduce potential interactions.
Issue 2: Precipitate Formation After Adding Compound G-1

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after the addition of Compound G-1.

Possible Causes & Solutions:

Possible CauseRecommended Action
Low solubility of Compound G-1 Check the solubility of Compound G-1 in your culture medium. You may need to use a lower concentration or dissolve the compound in a small amount of a biocompatible solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is not toxic to your cells.
Interaction with serum proteins Some compounds can bind to proteins in fetal bovine serum (FBS), leading to precipitation. Try reducing the serum concentration or using a serum-free medium if your cell line allows.
pH-dependent precipitation The solubility of Compound G-1 may be pH-dependent. Ensure the pH of your medium is within the optimal range for both cell health and compound solubility.

Experimental Protocols

Protocol 1: Quantification of Compound G-1 in Cell Culture Media by HPLC

This protocol provides a general method to determine the concentration of Compound G-1 in your cell culture medium over time.

Methodology:

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) of the cell culture supernatant.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add 200 µL of cold acetonitrile (B52724) to the 100 µL supernatant sample.

  • Centrifugation: Vortex the mixture and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and use a suitable mobile phase gradient to separate Compound G-1 from its potential degradation products.

  • Quantification: Use a standard curve of known Compound G-1 concentrations to quantify the amount remaining at each time point.

Protocol 2: Assessing the Impact of pH on Compound G-1 Stability

This protocol helps determine the stability of Compound G-1 at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Incubation: Add a known concentration of Compound G-1 to each buffer.

  • Time Points: Incubate the solutions at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Quantification: Analyze the concentration of intact Compound G-1 in each sample using HPLC as described in Protocol 1.

  • Data Analysis: Plot the concentration of Compound G-1 versus time for each pH to determine the degradation rate.

Data Presentation

Table 1: Stability of Compound G-1 in Different Cell Culture Media at 37°C

Time (hours)Medium A (% Remaining)Medium B (% Remaining)Medium C (% Remaining)
0100100100
4958898
8887595
12826591
24704585

Table 2: Effect of Temperature on Compound G-1 Degradation in Medium A (pH 7.4)

Time (hours)4°C (% Remaining)25°C (% Remaining)37°C (% Remaining)
0100100100
24999270
48988555
72977840

Visualizations

G1_Degradation_Pathway Compound_G1 Compound G-1 (Active) Hydrolysis Hydrolysis (pH dependent) Compound_G1->Hydrolysis Oxidation Oxidation (Light/O2 sensitive) Compound_G1->Oxidation Degradation_Product_A Degradation Product A (Inactive) Degradation_Product_B Degradation Product B (Inactive) Hydrolysis->Degradation_Product_A Oxidation->Degradation_Product_B

Caption: Potential degradation pathways of Compound G-1.

Troubleshooting_Workflow Start Inconsistent Results with Compound G-1 Check_Stability Assess G-1 stability in media (Protocol 1) Start->Check_Stability Is_Stable Is G-1 stable? Check_Stability->Is_Stable Check_Culture Investigate other culture variables (e.g., contamination, cell health) Is_Stable->Check_Culture Yes Optimize_Conditions Optimize experimental conditions (e.g., pH, light, temperature) Is_Stable->Optimize_Conditions No End Consistent Results Check_Culture->End Modify_Protocol Modify protocol (e.g., fresh additions, different medium) Optimize_Conditions->Modify_Protocol Modify_Protocol->Check_Stability Modify_Protocol->End

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: GPER Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming G-protein coupled estrogen receptor (GPER) expression in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm GPER expression in a cell line?

A1: The most common methods to confirm GPER expression at the protein and mRNA levels are Western blotting, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Immunocytochemistry (ICC)/Immunofluorescence (IF), and Flow Cytometry.[1][2][3][4]

Q2: My Western blot for GPER shows multiple bands. What does this mean?

A2: Multiple bands for GPER on a Western blot can be due to several factors. GPER can exist in different glycosylated forms and as a degraded form, which can result in bands at approximately 35, 40, and 55-70 kDa.[5] It is also possible that you are observing non-specific binding of the antibody.[6] To troubleshoot, ensure you are using a validated antibody and consider running a positive and negative control.

Q3: I am not detecting a GPER signal in my Western blot. What should I do?

A3: A weak or absent signal can be due to low GPER expression in your cell line, insufficient protein loading, or issues with the antibodies.[6][7] Try increasing the amount of protein loaded, using a more concentrated primary antibody solution, or extending the incubation time.[7] It is also crucial to use a cell line known to express GPER as a positive control. Some studies have shown high GPER expression in HCCLM3 and SMMC-7721 cells, which could serve as potential positive controls.[1]

Q4: What is the subcellular localization of GPER?

A4: GPER has been reported to be localized to both the cell membrane and intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.[8] Its localization can be visualized using immunocytochemistry.[1]

Q5: How can I be sure my anti-GPER antibody is specific?

A5: Antibody specificity is critical for accurate results. To validate your antibody, you can perform a Western blot on lysates from cells with known GPER expression (positive control) and cells where GPER has been knocked down using siRNA (negative control).[5] A specific antibody should show a band at the correct molecular weight in the positive control and a significantly reduced or absent band in the knockdown cells.[5] Some manufacturers also provide data on antibody specificity, including cross-reactivity with other proteins.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseSuggested Solution
No/Weak Signal Low GPER expression in the cell line.Use a positive control cell line known to express GPER.[1] Increase the amount of protein loaded onto the gel.[7][9]
Insufficient primary or secondary antibody.Increase the antibody concentration or incubation time.[7]
Poor antibody quality.Ensure the antibody is validated for Western blotting and stored correctly.[7]
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining.[9][10]
High Background Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[7][9]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9][11]
Inadequate washing.Increase the number and duration of wash steps.[6][9]
Multiple Bands Protein glycosylation or degradation.GPER can have multiple post-translational modifications.[5] Compare your results with published data for your cell line.
Non-specific antibody binding.Use a more specific antibody. Perform a peptide block experiment to confirm specificity.[5]
Sample degradation.Use fresh samples and add protease inhibitors to your lysis buffer.[10]
"Smiling" Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or on ice.[6][10]
RT-qPCR
ProblemPossible CauseSuggested Solution
No Amplification Poor RNA quality or quantity.Assess RNA integrity and concentration before cDNA synthesis.
Inefficient reverse transcription.Optimize the reverse transcription protocol and use high-quality reagents.[12]
Primer issues.Validate primer efficiency and specificity. Ensure primers are designed to span an exon-exon junction to avoid genomic DNA amplification.
High Ct Values Low GPER expression.Increase the amount of cDNA used in the reaction.
Inefficient PCR reaction.Optimize the qPCR protocol, including annealing temperature and extension time.[12]
Non-specific Amplification Primer dimers or non-specific primer binding.Perform a melt curve analysis to check for a single peak. Optimize primer concentration and annealing temperature.

Experimental Protocols

Western Blotting Protocol for GPER Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.[13]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]

  • Primary Antibody Incubation:

    • Incubate the membrane with a validated anti-GPER primary antibody overnight at 4°C.[13] Dilution should be optimized as per the manufacturer's instructions.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.[13]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[13]

RT-qPCR Protocol for GPER mRNA Expression
  • RNA Extraction:

    • Extract total RNA from the cell line using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.[3][12]

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, GPER-specific primers, and the synthesized cDNA.[3][12]

    • Use a housekeeping gene (e.g., GAPDH) for normalization.[3]

    • GPER Forward Primer Example: 5′- CCT GGA CGA GCA GTA TTA CGA TAT C-3′[3]

    • GPER Reverse Primer Example: 5′- TGC TGT ACA TGT TGA TCT G-3′[3]

  • Data Analysis:

    • Calculate the relative expression of GPER mRNA using the ΔΔCt method.

Visualizations

GPER Signaling Pathways

GPER activation can trigger multiple downstream signaling cascades.[14][15] Key pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR) leading to the activation of the ERK and PI3K/AKT pathways, as well as the stimulation of adenylyl cyclase (AC) and subsequent protein kinase A (PKA) activation.[14][15][16]

GPER_Signaling GPER GPER G_protein G Proteins GPER->G_protein AC Adenylyl Cyclase GPER->AC Src Src G_protein->Src MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleavage HB_EGF_active HB-EGF EGFR EGFR HB_EGF_active->EGFR activates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Downstream Cellular Responses (Proliferation, Survival, Migration) Akt->Downstream ERK->Downstream cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Downstream

Caption: Simplified GPER signaling pathways.

Experimental Workflow for GPER Expression Confirmation

This workflow outlines the sequential steps to confirm GPER expression at both the mRNA and protein levels in a cell line.

GPER_Workflow start Start: Select Cell Line rna_extraction RNA Extraction start->rna_extraction protein_lysis Protein Lysis start->protein_lysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_qpcr RT-qPCR for GPER mRNA cDNA_synthesis->rt_qpcr data_analysis Data Analysis and Conclusion rt_qpcr->data_analysis western_blot Western Blot for GPER Protein protein_lysis->western_blot icc_fc Immunocytochemistry or Flow Cytometry protein_lysis->icc_fc western_blot->data_analysis icc_fc->data_analysis

References

Technical Support Center: Investigating GPER-Independent Effects of G-1 with G-36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GPER antagonist, G-36, to investigate the GPER-independent effects of the GPER agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what are its primary functions?

A1: G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER).[1] It was developed to specifically activate GPER without binding to the classical nuclear estrogen receptors (ERα and ERβ).[2][3] Its activation of GPER can trigger various cellular signaling pathways, influencing processes like cell proliferation and calcium mobilization.[4][5]

Q2: What is G-36 and how does it work?

A2: G-36 is a selective, cell-permeable antagonist for GPER.[6] It functions by blocking the binding of agonists like 17β-estradiol or G-1 to GPER, thereby inhibiting the downstream signaling pathways initiated by GPER activation, such as PI3K and ERK1/2 activation.[6][7][8] G-36 was designed to have improved selectivity for GPER over ERα and ERβ compared to its predecessor, G15.[8]

Q3: What are "GPER-independent" effects of G-1?

A3: GPER-independent effects are cellular responses induced by G-1 that are not mediated by the GPER receptor. Studies have shown that G-1 can influence cellular processes even in cells that lack GPER or when GPER is blocked by an antagonist like G-36 or G15.[4][9] These "off-target" effects suggest that G-1 can interact with other cellular targets.[3]

Q4: Why is it critical to differentiate between GPER-dependent and GPER-independent effects of G-1?

Q5: Can G-36 block all cellular effects of G-1?

A5: No. G-36 is effective at blocking GPER-mediated effects of G-1, such as the activation of certain signaling pathways like PI3K and ERK.[6][10] However, it will not block effects that G-1 induces through other, GPER-independent mechanisms. For example, G-1 has been shown to suppress cell proliferation and induce apoptosis in some cancer cell lines in a manner that is not preventable by GPER antagonists.[4][9]

Q6: What are some known GPER-independent mechanisms of G-1?

A6: Research has identified several GPER-independent mechanisms of G-1, which appear to be cell-type specific. These include:

  • Induction of ROS: G-1 can increase the production of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis through pathways involving Egr-1 and BAX.[9]

  • Microtubule Disruption: G-1 has been reported to disrupt the microtubule structure within cells, a mechanism independent of GPER.[3]

  • Sustained ERK Activation: In some contexts, G-1 can cause long-term, sustained activation of ERK, leading to cell cycle arrest, in a GPER-independent fashion.[9]

Troubleshooting Guide

Problem: I'm treating my cells with G-36, but it's not blocking the effects of G-1.

  • Possible Cause 1: The observed G-1 effect is GPER-independent.

    • Explanation: Your experimental system may be exhibiting a known or novel GPER-independent effect of G-1. G-1 has been shown to suppress proliferation and induce apoptosis in various cancer cells, such as ovarian and breast cancer cell lines, independently of GPER.[4]

    • Solution: The primary role of G-36 in your experiment is to confirm this. If G-36, at an effective concentration, fails to block the G-1 effect, your results strongly suggest a GPER-independent mechanism. Consider investigating other potential pathways, such as ROS production or microtubule disruption.[3][9]

  • Possible Cause 2: Suboptimal concentration of G-36 or G-1.

    • Explanation: The relative concentrations of the agonist (G-1) and antagonist (G-36) are critical. Insufficient G-36 may not be able to effectively compete with G-1 at the GPER receptor.

    • Solution: Ensure you are using an appropriate concentration range. G-36 is typically effective at inhibiting GPER-mediated signaling at concentrations of 1-10 µM.[6] Perform a dose-response experiment for both G-1 and G-36 to determine the optimal concentrations for your specific cell line and endpoint.

  • Possible Cause 3: Compound integrity and experimental conditions.

    • Explanation: The stability of the compounds and specific experimental conditions can influence the outcome.

    • Solution:

      • Solubility: Ensure both G-1 and G-36 are fully dissolved. They are commonly dissolved in DMSO.

      • Storage: Store stock solutions properly, typically at -20°C or -80°C, to prevent degradation.[6]

      • Pre-incubation: Pre-incubating the cells with G-36 for a period (e.g., 15-30 minutes) before adding G-1 can enhance its blocking efficacy.[6]

Problem: I'm observing unexpected or contradictory results.

  • Possible Cause: Off-target effects of G-36.

    • Explanation: While G-36 is highly selective for GPER, very high concentrations might lead to off-target effects. It was specifically developed to have less activity at ERα and ERβ compared to the earlier antagonist G15.[8]

    • Solution: Include a "G-36 only" control in your experiments to identify any effects of the antagonist alone. If effects are observed, consider lowering the concentration of G-36 to the lowest effective dose determined from your dose-response studies.

Quantitative Data

Table 1: Properties and Effective Concentrations of G-1 and G-36

CompoundMolecular WeightPrimary ActionTargetTypical In Vitro ConcentrationIC50Solubility
G-1 325.4 g/mol AgonistGPER1 µMN/ADMSO
G-36 412.33 g/mol AntagonistGPER1 µM - 10 µM112 nM (vs. E2 for Ca2+ mobilization); 165 nM (vs. G-1)[2][7]Up to 100 mM in DMSO

Table 2: Summary of GPER-Dependent vs. GPER-Independent G-1 Effects

Cellular EffectGPER-Dependent?Blocked by G-36?Cell TypesReferences
ERK Activation (Rapid) YesYesSKBr3 breast cancer cells[6][8]
PI3K Activation YesYesSKBR-3, MCF7 cells[4]
Calcium Mobilization YesYesVarious[6][7]
Suppression of Proliferation NoNoKGN (ovarian), MDA-MB-231 (breast), H295R (adrenocortical)[4][9]
Induction of Apoptosis NoNoKGN (ovarian), H295R (adrenocortical)[4][9]
ROS Production NoNoH295R adrenocortical cancer cells[9]

Experimental Protocols

Protocol 1: General Procedure for Investigating GPER-Independent Effects in Cell Culture

  • Cell Seeding: Plate cells at the desired density in appropriate culture plates and allow them to adhere overnight.

  • Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for several hours to reduce basal signaling activity.

  • Antagonist Pre-treatment: Prepare working solutions of G-36. Pre-treat the designated wells with G-36 (e.g., 1 µM) for 15-30 minutes. Include a vehicle control (e.g., DMSO).

  • Agonist Treatment: Add G-1 (e.g., 1 µM) to the appropriate wells. Also include a "G-1 only" control and a "G-36 only" control.

  • Incubation: Incubate the cells for the desired time period, which can range from minutes for rapid signaling events (e.g., ERK phosphorylation) to 24-72 hours for proliferation or apoptosis assays.

  • Endpoint Analysis: Harvest cells and perform the downstream analysis (e.g., Western blot, cell viability assay, flow cytometry).

Protocol 2: Western Blot for G-1 Induced ERK Activation

This protocol is adapted from methods described for SKBr3 cells.[6][8]

  • Cell Culture: Culture SKBr3 cells (which express GPER but not ERα/β) to 70-80% confluency.

  • Starvation: Serum-starve the cells for at least 4 hours.

  • Treatment:

    • Vehicle Control (DMSO)

    • G-1 (1 µM) for 15 minutes.

    • G-36 (1 µM) for 15 minutes.

    • Pre-treat with G-36 (1 µM) for 15 minutes, followed by G-1 (1 µM) for an additional 15 minutes.

    • Positive Control: EGF (Epidermal Growth Factor) to confirm the pathway can be activated independently of GPER.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (pERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Visualizations

GPER_Dependent_Signaling cluster_membrane Cell Membrane GPER GPER PI3K PI3K Activation GPER->PI3K ERK ERK Activation GPER->ERK G1 G-1 (Agonist) G1->GPER Activates G36 G-36 (Antagonist) G36->GPER Blocks CellularResponse Cellular Response (e.g., Proliferation) PI3K->CellularResponse ERK->CellularResponse

Caption: GPER-dependent signaling pathway initiated by G-1 and blocked by G-36.

GPER_Independent_Signaling cluster_cell Cell Interior G1 G-1 UnknownTarget Unknown Target / Mechanism G1->UnknownTarget ROS ROS Production UnknownTarget->ROS Microtubules Microtubule Disruption UnknownTarget->Microtubules Apoptosis Apoptosis / Cell Cycle Arrest ROS->Apoptosis Microtubules->Apoptosis

Caption: Known GPER-independent effects of G-1 leading to apoptosis.

Experimental_Workflow start Hypothesis: G-1 causes Effect X treat_g1 Treat cells with G-1 start->treat_g1 observe Observe Effect X treat_g1->observe control_setup Set up parallel experiments: 1. G-1 only 2. G-36 + G-1 observe->control_setup observe_block Observe Effect X in both conditions control_setup->observe_block result Is Effect X blocked by G-36? observe_block->result conclusion_dep Conclusion: Effect X is GPER-dependent result->conclusion_dep Yes conclusion_indep Conclusion: Effect X is GPER-independent result->conclusion_indep No

Caption: Experimental workflow to determine if a G-1 effect is GPER-dependent.

Troubleshooting_Logic start Problem: G-36 does not block G-1 effect q1 Is the G-36 concentration sufficient? (e.g., 1-10 µM) start->q1 a1_no Action: Perform dose-response to find effective concentration q1->a1_no No q2 Were cells pre-incubated with G-36? q1->q2 Yes a2_no Action: Add G-36 15-30 min before G-1 q2->a2_no No q3 Does the 'G-36 only' control show any effect? q2->q3 Yes a3_yes Possible G-36 off-target effect. Action: Lower G-36 concentration. q3->a3_yes Yes conclusion Conclusion: The G-1 effect is likely GPER-independent. q3->conclusion No

Caption: Troubleshooting logic for when G-36 fails to inhibit a G-1 induced effect.

References

Technical Support Center: Interpreting Unexpected Results with G-1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the G-1 agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. All content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected cellular effects of the G-1 agonist?

A1: G-1 is a selective agonist for the G-protein coupled estrogen receptor (GPER). Its activation is expected to trigger rapid, non-genomic signaling cascades. Key expected outcomes in various cell types include:

  • Activation of Signaling Pathways: Stimulation of pathways such as ERK1/2, PI3K/Akt, and mobilization of intracellular calcium.[1][2]

  • Cell Proliferation/Inhibition: Depending on the cell type, G-1 can either promote or inhibit cell proliferation.[3][4] For instance, it has been shown to inhibit the proliferation of some breast cancer cell lines.[3][5]

  • Apoptosis Induction: In certain cancer cells, G-1 can induce apoptosis, or programmed cell death.[3][4]

  • Vasodilation: In vascular smooth muscle cells, G-1 can induce vasodilation.[6]

Q2: My results with G-1 are the opposite of what I expected (e.g., increased proliferation instead of inhibition). What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Cell-Type Specificity: The effects of G-1 are highly dependent on the cell type and its specific GPER expression levels and downstream signaling machinery.[4][7] A response in one cell line may not be representative of another.

  • Biphasic Response: G-1 can exhibit biphasic effects, where low and high concentrations produce opposite outcomes. It is crucial to perform a dose-response curve to identify the optimal concentration for your experimental system.

  • Off-Target Effects: At higher concentrations, G-1 may have off-target effects that are independent of GPER activation.[4][8][9] These can lead to unexpected cellular responses.

  • Experimental Conditions: Factors such as cell confluence, serum concentration in the media, and duration of treatment can all influence the cellular response to G-1.

Q3: I am not observing any effect of G-1 in my experiments. What should I check?

A3: A lack of response to G-1 could be due to several reasons:

  • GPER Expression: Confirm that your cell line expresses GPER at sufficient levels. You can verify this by Western blot, qPCR, or immunofluorescence.

  • G-1 Agonist Integrity: Ensure the G-1 compound has been stored correctly (typically at -20°C) and has not degraded.[10] Prepare fresh stock solutions in DMSO as it is insoluble in water and ethanol.[10]

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by G-1. Consider using a more sensitive readout or a different assay altogether.

  • Incorrect Concentration: You may be using a concentration of G-1 that is too low to elicit a response. A thorough dose-response experiment is recommended.

Troubleshooting Guide

This guide addresses specific unexpected results you may encounter during your experiments with the G-1 agonist.

Issue 1: Unexpected Cell Death or Cytotoxicity

You observe significant cell death or a reduction in cell viability that is not consistent with the expected anti-proliferative effects.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target Cytotoxicity High concentrations of G-1 can induce cytotoxicity through GPER-independent mechanisms, such as disruption of microtubule structure.[9] Solution: Perform a dose-response experiment to determine the EC50 for the desired effect and the threshold for cytotoxicity. Use the lowest effective concentration. To confirm GPER-independence, use a GPER antagonist (like G-36) to see if the cytotoxic effect is blocked.[4]
Induction of ER Stress G-1 has been shown to induce endoplasmic reticulum (ER) stress, leading to cell death in some cell lines.[3] Solution: Investigate markers of ER stress (e.g., CHOP, p-PERK, p-IRE1α) via Western blot to determine if this pathway is activated in your system.
Apoptosis Induction While sometimes an expected outcome, the level of apoptosis may be higher than anticipated. Solution: Characterize the apoptotic pathway using assays for caspase activation (caspase-3, -9) and PARP cleavage.[3]
Issue 2: Inconsistent or Irreproducible Signaling Results (e.g., p-ERK levels)

You are observing high variability in the phosphorylation of downstream signaling molecules like ERK between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Transient Signaling GPER-mediated signaling can be rapid and transient.[11] The peak activation of ERK, for example, can occur within minutes of G-1 stimulation and return to baseline shortly after. Solution: Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the optimal time point for observing the peak phosphorylation of your target protein.
Cell Synchronization Asynchronous cell populations can lead to variability in signaling responses. Solution: Serum-starve your cells for 4-6 hours before G-1 treatment to reduce basal signaling and synchronize the cells in the G0/G1 phase of the cell cycle.[2]
Experimental Technique Inconsistent cell lysis, protein quantification, or Western blot transfer can all contribute to variability. Solution: Standardize your protocols for cell lysis, protein concentration measurement (e.g., BCA assay), and Western blotting to ensure consistency across experiments.

Experimental Protocols

Protocol 1: Western Blot for ERK1/2 Phosphorylation

This protocol details the steps to assess the activation of the ERK1/2 signaling pathway in response to G-1.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.[2]

    • Treat cells with various concentrations of G-1 (e.g., 1 nM - 1 µM) for a predetermined time (e.g., 10 minutes).[2][11] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[2]

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Develop the blot using a chemiluminescent substrate and image the signal.[2]

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

Protocol 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPER activation by G-1.

  • Cell Preparation:

    • Seed cells expressing GPER in a black-walled, clear-bottom 96-well plate.

    • Allow cells to attach and grow to the desired confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[12][13]

    • Wash the cells to remove excess dye.[12]

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader with kinetic reading capabilities.[12]

    • Add varying concentrations of G-1 to the cells.

    • Immediately measure the fluorescence intensity over time to capture the transient calcium flux.[12]

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[12]

Visualizations

Signaling Pathways

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 Agonist GPER GPER G1->GPER G_alpha GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC IP3 IP3 PLC->IP3 G_alpha->AC G_alpha->PLC Src Src G_betagamma->Src MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF HB_EGF->EGFR transactivates Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Ca_ER ER Ca2+ Stores Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto IP3->Ca_ER releases

Caption: GPER signaling pathways activated by G-1 agonist.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (GPER-expressing cells) start->cell_culture treatment G-1 Agonist Treatment (Dose-response & Time-course) cell_culture->treatment western Western Blot (p-ERK, p-Akt) treatment->western calcium Calcium Mobilization Assay treatment->calcium viability Cell Viability Assay (MTT, Resazurin) treatment->viability analysis Data Analysis western->analysis calcium->analysis viability->analysis interpretation Interpretation of Results analysis->interpretation end End interpretation->end

Caption: General experimental workflow for studying G-1 agonist effects.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result with G-1 Agonist q1 Is the result opposite to what is expected? start->q1 q2 Is there no effect observed? start->q2 q3 Is there unexpected cytotoxicity? start->q3 a1 Check for: - Cell-type specificity - Biphasic dose-response - Off-target effects q1->a1 Yes a2 Verify: - GPER expression - G-1 integrity - Assay sensitivity q2->a2 Yes a3 Investigate: - GPER-independent effects - ER stress pathway - Apoptosis markers q3->a3 Yes solution Optimize experimental conditions and re-evaluate a1->solution a2->solution a3->solution

Caption: Troubleshooting flowchart for unexpected G-1 agonist results.

References

Validation & Comparative

Comparative Analysis of G-1 and Estradiol on GPER Function

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Biology and Drug Development

This guide provides an objective comparison of the effects of the endogenous hormone 17β-estradiol and the selective synthetic agonist G-1 on the G protein-coupled estrogen receptor (GPER). The following sections detail their binding affinities, downstream signaling pathways, and resultant cellular effects, supported by experimental data and protocols to aid in research design and interpretation.

Introduction to GPER Ligands

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the endoplasmic reticulum and plasma membrane.[1][2] Its activation triggers a cascade of intracellular signaling events influencing a wide range of physiological and pathological processes.

  • 17β-Estradiol (E2): The primary and most potent endogenous estrogen. Estradiol (B170435) is a non-selective ligand, binding with high affinity to ERα and ERβ in addition to GPER.[3][4]

  • G-1: A non-steroidal, synthetic compound developed as a highly selective GPER agonist.[5] It exhibits high affinity for GPER but does not bind to ERα or ERβ, making it an invaluable tool for isolating and studying GPER-specific functions.[2][6][7]

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. Both estradiol and G-1 bind to GPER with high affinity, in the low nanomolar range. However, their selectivity profiles are starkly different.

LigandReceptorBinding Affinity (Ki / Kd)Selectivity Notes
G-1 GPER~10-11 nM[2][6][7]Highly selective for GPER. No significant binding to ERα or ERβ at concentrations up to 10 µM.[2][6][7]
17β-Estradiol GPER~2.3-6 nM[3][6]Non-selective. Also binds with high affinity to classical nuclear receptors ERα and ERβ.[3]

GPER Signaling Pathways: G-1 vs. Estradiol

Activation of GPER by either G-1 or estradiol initiates rapid intracellular signaling cascades. The primary pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates downstream mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways. GPER activation can also lead to increased cyclic AMP (cAMP) production and intracellular calcium mobilization.[2][8][9][10] Both G-1 and estradiol have been shown to trigger these events, often leading to similar downstream effects.[4][11]

A key signaling event is the rapid phosphorylation of ERK1/2. Studies in various cell types, including rat Sertoli cells, have demonstrated that both G-1 and estradiol can induce this phosphorylation, indicating a shared mechanism of action at the post-receptor level.[4]

GPER_Signaling cluster_ligands Ligands cluster_downstream Downstream Effectors G1 G-1 GPER GPER G1->GPER E2 Estradiol E2->GPER G_protein G Proteins (Gαs, Gαi/o) GPER->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC Src Src Kinase G_protein->Src cAMP ↑ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2 MMPs MMPs Src->MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleavage EGFR EGFR (Transactivation) proHBEGF->EGFR PI3K PI3K / Akt EGFR->PI3K MAPK MAPK / ERK EGFR->MAPK Gene Gene Transcription (e.g., c-fos) PI3K->Gene MAPK->Gene Binding_Assay N1 Prepare cell membrane fractions (from GPER-expressing cells, e.g., SKBR3) N2 Incubate membranes with radiolabeled ligand (e.g., [3H]-Estradiol) N1->N2 N3 Add increasing concentrations of competitor (unlabeled G-1 or Estradiol) N2->N3 N4 Separate bound from free radioligand (via rapid vacuum filtration) N3->N4 N5 Quantify bound radioactivity (using scintillation counting) N4->N5 N6 Calculate Ki/Kd values (using competitive binding analysis) N5->N6 Western_Blot N1 Culture and serum-starve cells (e.g., H9C2, MCF-7) N2 Treat cells with G-1 or Estradiol (for a short time course, e.g., 5-30 min) N1->N2 N3 Lyse cells and collect protein extracts N2->N3 N4 Separate proteins by SDS-PAGE and transfer to a membrane N3->N4 N5 Incubate with primary antibodies (anti-phospho-ERK & anti-total-ERK) N4->N5 N6 Incubate with HRP-conjugated secondary antibody N5->N6 N7 Detect signal via chemiluminescence and quantify band intensity N6->N7 BrdU_Assay N1 Seed cells in a 96-well plate N2 Treat cells with G-1, Estradiol, or vehicle for the desired duration (e.g., 24-48h) N1->N2 N3 Add BrdU labeling solution to each well and incubate for 2-4 hours N2->N3 N4 Fix cells and denature DNA N3->N4 N5 Add anti-BrdU-POD antibody and incubate N4->N5 N6 Add substrate and measure absorbance (e.g., at 450 nm) N5->N6

References

Confirming G-1 Specificity: A Comparative Guide to GPER Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. G-1, a non-steroidal agonist, has emerged as a key pharmacological tool for these investigations due to its high affinity for GPER with negligible interaction with classical estrogen receptors (ERα and ERβ).[1][2] However, ensuring that the observed cellular effects of G-1 are exclusively mediated through GPER is a critical validation step. This guide provides a comprehensive comparison of experimental approaches, focusing on GPER knockdown as a primary method to confirm G-1's specificity, supported by experimental data and detailed methodologies.

The Principle: Validating On-Target Effects

The fundamental principle behind using GPER knockdown to validate G-1 specificity is straightforward: if G-1's biological activity is dependent on GPER, then the removal of GPER from the cellular system should abolish or significantly diminish the effects of G-1. This approach provides strong evidence that G-1 is acting "on-target." Conversely, if the effects of G-1 persist after GPER has been knocked down, it suggests potential "off-target" activity, independent of GPER.[3]

Logical Framework for Specificity Confirmation

cluster_0 Standard Condition cluster_1 Validation using GPER Knockdown G1 G-1 Agonist GPER GPER Receptor G1->GPER Binds Signal Signal Transduction (e.g., ERK, PI3K) GPER->Signal Activates Response Cellular Response (e.g., Proliferation) Signal->Response Leads to G1_kd G-1 Agonist GPER_kd GPER Knockdown (siRNA/shRNA) G1_kd->GPER_kd Binding Site Absent Signal_kd No Signal Transduction GPER_kd->Signal_kd Activation Blocked Response_kd No Cellular Response Signal_kd->Response_kd

Caption: Logical flow demonstrating how GPER knockdown interrupts the G-1 signaling cascade to validate specificity.

Experimental Protocols

Accurate validation relies on robust and well-defined experimental protocols. Below are detailed methodologies for GPER knockdown and subsequent functional assays to assess G-1 specificity.

GPER Knockdown using siRNA

This protocol describes the transient silencing of the GPER1 gene using small interfering RNA (siRNA).

Objective: To significantly reduce GPER protein expression in a target cell line.

Materials:

  • Target cells (e.g., SKBr3, MCF-7, KGN)[3][4][5]

  • GPER-specific siRNA and non-targeting (scramble) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX, METAFECTENE)[3]

  • Opti-MEM™ Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • Reagents for Western Blotting or RT-qPCR

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 20-50 pmol of siRNA (either GPER-specific or non-targeting control) into 100 µL of Opti-MEM™. Mix gently.

    • In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells in 1.8 mL of fresh, antibiotic-free complete medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically for the specific cell line.

  • Verification of Knockdown: Harvest the cells to assess GPER expression.

    • Western Blot: Lyse a portion of the cells and perform Western blotting using a validated GPER antibody to confirm protein level reduction compared to the non-targeting control.[3][6]

    • RT-qPCR: Isolate RNA from another portion of the cells and perform reverse transcription quantitative PCR to confirm the reduction in GPER1 mRNA levels.[6][7]

Functional Assays Post-Knockdown

After confirming successful GPER knockdown, the cells are treated with G-1 to measure its effects.

Objective: To compare the cellular response to G-1 in GPER-proficient (control siRNA) versus GPER-deficient (GPER siRNA) cells.

Procedure:

  • Treatment: Following the 48-72 hour knockdown incubation, treat both control and GPER-knockdown cells with G-1 at a predetermined effective concentration (e.g., 100 nM - 1 µM) or with a vehicle control (e.g., DMSO).[8][9]

  • Incubation: Incubate for a period relevant to the assay being performed (e.g., 15 minutes for rapid signaling, 24-72 hours for proliferation).[8][10]

  • Downstream Analysis: Perform assays to quantify the effects of G-1. Common assays include:

    • Cell Proliferation/Viability Assays (e.g., MTT, Resazurin): To assess G-1's effect on cell growth.[3][11][12]

    • Signaling Pathway Activation (Western Blot): To measure the phosphorylation of downstream kinases like ERK1/2 or Akt.[4][10]

    • Calcium Mobilization Assays: To measure GPER-mediated rapid intracellular calcium release.[4][10]

    • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if G-1 induces programmed cell death.[5][13]

Data Presentation: Comparing G-1 Effects

Summarizing quantitative data is essential for a clear comparison. The following table illustrates expected results from experiments designed to confirm G-1 specificity.

Assay Cell Line Condition Vehicle Control G-1 (1 µM) Conclusion
Cell Viability (% of Control) SKBr3 (GPER+/ER-)Control siRNA100%75% (Inhibition)G-1 inhibits proliferation.
SKBr3 (GPER+/ER-)GPER siRNA 100%98% (No Effect)Effect is GPER-dependent.
p-ERK1/2 Levels (Fold Change) H9C2 CardiomyocytesControl Knockout1.03.5G-1 activates ERK signaling.
H9C2 CardiomyocytesGPER Knockout 1.01.1Effect is GPER-dependent. [13]
Intracellular Ca2+ (RFU) SKBr3Control siRNA50250G-1 induces calcium flux.
SKBr3GPER siRNA 5055Effect is GPER-dependent. [4]
Apoptosis (% Annexin V+) KGN Ovarian CellsControl siRNA5%25%G-1 induces apoptosis.
KGN Ovarian CellsGPER siRNA 6%24%Effect is GPER-independent. [3]

Note: The data in this table is illustrative. The KGN cell example highlights a published finding where G-1's apoptotic effect was found to be independent of GPER, underscoring the importance of this validation.[3]

Alternative and Complementary Approaches

While GPER knockdown is a powerful tool, other methods can be used to corroborate findings.

Method Principle Advantages Disadvantages
GPER Knockdown (siRNA/shRNA) Reduces GPER expression, removing the target for G-1.Rapid, cost-effective, applicable to many cell lines.Knockdown is transient and may be incomplete; potential off-target effects of siRNA.
Pharmacological Inhibition A selective GPER antagonist (e.g., G36) is used to block G-1 from binding to GPER.[14][15]Easy to implement, provides temporal control.Antagonist must be highly selective; potential for incomplete blockade.
Genetic Knockout (CRISPR/KO Models) The GPER1 gene is permanently deleted from the cell line or animal model."Gold standard" providing complete and permanent target removal.[16]Time-consuming, technically challenging, may not be feasible for all systems.

Experimental Workflow using a GPER Antagonist

cluster_0 Antagonist Pre-treatment cluster_1 Outcome Antagonist GPER Antagonist (e.g., G36) GPER GPER Receptor Antagonist->GPER Binds & Blocks Signal No Signal Transduction GPER->Signal Activation Blocked G1 G-1 Agonist G1->GPER Binding Prevented Response No Cellular Response Signal->Response

Caption: Use of a selective antagonist like G36 to block the GPER binding site and prevent G-1-mediated signaling.

GPER Signaling Pathways Activated by G-1

Understanding the downstream pathways activated by G-1 provides a roadmap for selecting appropriate functional assays. Upon G-1 binding, GPER can initiate multiple rapid, non-genomic signaling cascades.

GPER_Signaling cluster_EGFR EGFR Transactivation cluster_cAMP cAMP Pathway cluster_PI3K PI3K/Akt Pathway G1 G-1 GPER GPER G1->GPER Src c-Src GPER->Src AC Adenylyl Cyclase GPER->AC Ca Calcium Mobilization GPER->Ca MMP MMPs Src->MMP proHBEGF pro-HB-EGF MMP->proHBEGF HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt Akt->MAPK Crosstalk

Caption: Key signaling cascades initiated by G-1 binding to GPER.[17][18][19]

Conclusion

The data presented in this guide establish GPER knockdown as a robust and essential method for validating the on-target specificity of the GPER agonist G-1. By demonstrating a loss of G-1-induced activity following the reduction of GPER expression, researchers can confidently attribute their findings to GPER-mediated signaling. This validation is critical for the accurate interpretation of experimental results and for the continued development of GPER-targeted therapeutics. For the highest level of confidence, these knockdown studies can be complemented with pharmacological inhibition or, where feasible, the use of genetic knockout models.

References

G-1 vs. G-15: A Comparative Guide for GPER-Targeted Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the function of the G protein-coupled estrogen receptor (GPER). This guide provides a direct comparison of G-1, a GPER agonist, and G-15, a GPER antagonist, in the context of competitive binding assays. It includes a summary of their binding affinities, a detailed experimental protocol for performing such assays, and visualizations of the competitive binding workflow and the GPER signaling pathway.

Data Presentation: Quantitative Comparison of Binding Affinities

The selectivity of G-1 and G-15 for GPER over the classical nuclear estrogen receptors (ERα and ERβ) is a key attribute for their use in targeted studies. The following table summarizes their binding affinities, presented as the inhibitor constant (Ki), which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

CompoundReceptorBinding Affinity (Ki)Compound TypeSelectivity Profile
G-1 GPER~11 nM[1][2]AgonistHighly selective for GPER. Displays no significant binding to ERα or ERβ at concentrations up to 10 µM.[1][3]
ERα>10,000 nM-
ERβ>10,000 nM-
G-15 GPER~20 nM[4][5]AntagonistHighly selective for GPER.[4][5] Displays no affinity for ERα and ERβ at concentrations up to 10 µM.[4][5]
ERα>10,000 nM[4][5]-
ERβ>10,000 nM[4][5]-

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinities of G-1 and G-15 for GPER.

GPER_Binding_Assay_Workflow cluster_prep Step 1: Preparation cluster_incubation Step 2: Incubation cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis Receptor_Prep GPER-Expressing Cell Membrane Preparation Assay_Setup Combine Membranes, Radioligand, and Competitor Receptor_Prep->Assay_Setup Radioligand_Prep Radioligand Preparation (e.g., [3H]Estradiol) Radioligand_Prep->Assay_Setup Competitor_Prep Competitor Dilution Series (G-1 or G-15) Competitor_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Data_Analysis Plot Competition Curve & Calculate IC50/Ki Quantification->Data_Analysis

Competitive Binding Assay Workflow.

Experimental Protocols: Detailed Methodologies

This section provides a detailed protocol for a competitive radioligand binding assay to assess the binding of G-1 and G-15 to GPER. This protocol is synthesized from established methodologies for GPCR binding assays.

Objective: To determine the inhibitory constant (Ki) of unlabeled G-1 and G-15 for the G protein-coupled estrogen receptor (GPER) by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line endogenously or recombinantly expressing GPER (e.g., SKBR3 cells, or HEK293 cells transfected with GPER).

  • Radioligand: [³H]17β-estradiol ([³H]-E2), a commonly used radioligand for estrogen receptors.

  • Competitors: G-1 (agonist) and G-15 (antagonist).

  • Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for counting tritium.

  • Apparatus: Glass fiber filters, vacuum filtration manifold, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture GPER-expressing cells to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., hypotonic Tris-HCl with protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the competitor compounds (G-1 and G-15) in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a series of assay tubes, combine the following on ice:

      • Total Binding: Assay buffer, a fixed concentration of [³H]-E2 (typically at or below its Kd, e.g., 0.5-1.0 nM), and the GPER-containing membrane preparation (e.g., 50-100 µg of protein).

      • Competitor Binding: Assay buffer, the fixed concentration of [³H]-E2, the membrane preparation, and varying concentrations of the competitor (G-1 or G-15).

      • Non-specific Binding (NSB): Assay buffer, the fixed concentration of [³H]-E2, the membrane preparation, and a high concentration of a non-radiolabeled ligand (e.g., 100-fold excess of unlabeled 17β-estradiol) to saturate all specific binding sites.

    • Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-18 hours). The optimal time should be determined in preliminary kinetic experiments.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor.

    • Fit the resulting sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

GPER Signaling Pathway

Upon activation by an agonist like G-1, GPER initiates a cascade of intracellular signaling events that are distinct from the genomic pathways of nuclear estrogen receptors. These rapid, non-genomic signals can influence a variety of cellular processes. The following diagram outlines the key signaling pathways activated by GPER.

GPER_Signaling G1 G-1 (Agonist) GPER GPER G1->GPER Activates G15 G-15 (Antagonist) G15->GPER Blocks G_Proteins G Proteins (Gα/Gβγ) GPER->G_Proteins Activates Src Src G_Proteins->Src AC Adenylyl Cyclase (AC) G_Proteins->AC MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF Cleaves HB_EGF_active HB-EGF EGFR EGFR HB_EGF_active->EGFR Activates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) Akt->Cellular_Responses ERK->Cellular_Responses cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA PKA->Cellular_Responses

GPER-Mediated Signaling Pathways.

This guide provides the foundational information required for designing and interpreting competitive binding assays targeting GPER. The high selectivity of both G-1 and G-15 makes them invaluable tools for distinguishing GPER-mediated effects from those of classical estrogen receptors, thereby advancing research in areas such as cancer biology, neurobiology, and cardiovascular physiology.

References

A Comparative Guide to G-1 and Other GPER Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. This document details the signaling pathways, experimental methodologies, and quantitative performance of these compounds to aid in the selection and application of GPER agonists in research and development.

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its distinct localization and signaling cascades compared to the classical nuclear estrogen receptors (ERα and ERβ) have made it an attractive therapeutic target for a range of diseases, including cancer, cardiovascular conditions, and metabolic disorders. The development of selective GPER agonists has been instrumental in elucidating its physiological and pathological roles. This guide focuses on a comparative analysis of the prototypical GPER agonist, G-1, and other notable GPER--activating compounds.

Comparative Analysis of GPER Agonists: Performance Data

The selection of an appropriate GPER agonist is contingent on its specific binding affinity (Ki), functional potency (EC50), and selectivity. Below is a summary of quantitative data for G-1 and other compounds known to activate GPER. It is important to note that these values can vary depending on the experimental system and conditions.

CompoundTypeReceptor Binding Affinity (Ki)Functional Activity (EC50)Selectivity Notes
G-1 Selective GPER Agonist~11 nM[1]~2 nM (Calcium Mobilization)[1]High selectivity over ERα and ERβ (Ki > 10,000 nM)[1]. Some off-target effects on microtubules have been reported at higher concentrations[2][3].
GPER-L1 Selective GPER Agonist~100 nM[4]Induces proliferation at nM concentrations[5]Selective for GPER over classical ERs[5].
GPER-L2 Selective GPER Agonist~100 nM[4]Induces proliferation at nM concentrations[5]Selective for GPER over classical ERs[5].
SAGZ5 Selective GPER AgonistNot explicitly stated, but activates adenylate cyclase with EC50 similar to G-1[6]Activates cAMP formation with EC50 similar to G-1[6]Identified through virtual screening as a GPER agonist[6].
LNS8801 Selective GPER AgonistLow nanomolar binding affinity[7]Potent anticancer activity in vivo[7]Enantiomerically pure form of G-1 currently in clinical trials[7].
Tamoxifen (B1202) SERM / Non-selective GPER AgonistBinds to GPER[8]Activates GPER signaling pathways[8]Also an antagonist of nuclear ERs, making it a useful tool to study crosstalk between receptor pathways[8].
Genistein Phytoestrogen / Non-selective GPER AgonistBinds to GPER[7]EC50 of ~10 nM for migration in glial cells[7]Binds to both GPER and classical ERs, with varying estrogenic or anti-estrogenic effects depending on the cellular context[7].
17β-Estradiol (E2) Endogenous Estrogen~3-6 nM[6]Activates multiple signaling pathwaysThe natural ligand for all estrogen receptors, thus not selective for GPER.

Signaling Pathways Activated by GPER Agonists

Activation of GPER by agonists such as G-1 initiates a complex network of rapid, non-genomic signaling cascades. These pathways are primarily initiated at the cell membrane or endoplasmic reticulum and can lead to downstream effects on gene expression and cellular function.

A primary mechanism involves the activation of heterotrimeric G proteins. GPER can couple to Gs to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, or to Gi to inhibit AC. Increased cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate transcription factors like CREB.

Another major pathway involves Gβγ subunit-mediated activation of Src, a non-receptor tyrosine kinase. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through matrix metalloproteinase (MMP)-mediated release of heparin-bound EGF (HB-EGF). Activated EGFR then triggers downstream cascades, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

GPER activation can also lead to a rapid increase in intracellular calcium ([Ca2+]i) mobilization from the endoplasmic reticulum, which can modulate the activity of various calcium-dependent enzymes and signaling proteins.

Visualizing GPER Signaling

The following diagrams illustrate the key signaling pathways initiated by GPER agonists.

GPER_Signaling Agonist GPER Agonist (e.g., G-1) GPER GPER Agonist->GPER Gs Gαs GPER->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: GPER-Gs-cAMP-PKA Signaling Pathway.

EGFR_Transactivation Agonist GPER Agonist (e.g., G-1) GPER GPER Agonist->GPER Gbg Gβγ GPER->Gbg releases Src Src Gbg->Src activates MMP MMP Src->MMP activates proHBEGF pro-HB-EGF MMP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates Downstream Downstream Signaling (ERK, PI3K/Akt) EGFR->Downstream triggers

Caption: GPER-Mediated EGFR Transactivation Pathway.

Experimental Protocols for GPER Agonist Characterization

Objective comparison of GPER agonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for GPER.[9]

Objective: To determine the affinity of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing GPER (e.g., HEK293 or Sf9 cells).[10]

  • Radiolabeled ligand (e.g., [3H]-estradiol or a specific high-affinity GPER radioligand).

  • Unlabeled test compounds (GPER agonists/antagonists).

  • Assay Buffer (e.g., Tris-HCl with protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow A Incubate GPER-expressing membranes, radioligand, and varying concentrations of test compound. B Allow binding to reach equilibrium. A->B C Separate bound from free radioligand by rapid filtration. B->C D Wash filters to remove non-specific binding. C->D E Measure radioactivity on filters using a scintillation counter. D->E F Plot % specific binding vs. log[compound] to determine IC50. E->F G Calculate Ki using the Cheng-Prusoff equation. F->G

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Steps:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).[11]

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[11]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[11]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

FLIPR Calcium Mobilization Assay

This is a high-throughput functional assay to measure the ability of an agonist to induce an increase in intracellular calcium ([Ca2+]i), a key downstream event of GPER activation.[12]

Objective: To determine the potency (EC50) of a GPER agonist by measuring its ability to stimulate calcium release in cells.

Materials:

  • Cells expressing GPER (e.g., HEK293, SKBR3).[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compounds (GPER agonists).

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument with kinetic reading capabilities.[12][14]

Workflow Diagram:

Calcium_Assay_Workflow A Seed GPER-expressing cells in a 96- or 384-well plate. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Wash cells to remove excess dye. B->C D Add varying concentrations of the GPER agonist to the cells. C->D E Immediately measure fluorescence intensity over time using a FLIPR instrument. D->E F Plot the peak fluorescence response vs. log[agonist] to determine EC50. E->F

Caption: Workflow for a FLIPR Calcium Mobilization Assay.

Detailed Steps:

  • Cell Culture: Seed cells expressing GPER in a multi-well plate (typically 96- or 384-well) and allow them to adhere and grow to an appropriate confluency.[13]

  • Dye Loading: Remove the culture medium and incubate the cells with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The incubation is typically done at 37°C for about an hour.[13]

  • Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument's integrated liquid handler will add varying concentrations of the test GPER agonist to the wells.

  • Fluorescence Measurement: The FLIPR instrument will immediately and kinetically measure the fluorescence intensity in each well before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.[12]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

G-1 remains a cornerstone for in vitro and in vivo studies of GPER function due to its high potency, selectivity, and extensive characterization in the scientific literature. However, the emergence of new agonists like LNS8801, which has progressed to clinical trials, underscores the therapeutic potential of targeting GPER.[7] The choice of agonist will depend on the specific research question, with G-1 being an excellent tool for elucidating fundamental GPER biology, while compounds like tamoxifen can be used to study the interplay between nuclear and membrane estrogen receptor signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively compare and select the most appropriate GPER agonist for their studies, ultimately advancing our understanding of this important receptor and its role in health and disease.

References

Validating G-1 Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound G-1, a specific G protein-coupled estrogen receptor (GPER) agonist, has emerged as a promising candidate in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. Validating the apoptotic pathway initiated by G-1 is crucial for its development as a therapeutic agent. Caspase activity assays are a cornerstone in this validation process, providing quantitative insights into the activation of the key proteases that execute programmed cell death. This guide offers a comparative overview of commonly used caspase assays—caspase-3/7, caspase-8, and caspase-9—to validate G-1 induced apoptosis, supported by experimental protocols and a summary of alternative methods.

Comparative Analysis of Caspase Activation

The apoptotic cascade is broadly divided into the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway, on the other hand, is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

To quantitatively assess G-1's efficacy in inducing apoptosis, the activity of these key caspases is measured. The following table summarizes illustrative quantitative data on caspase activation following treatment with an apoptosis-inducing agent, demonstrating the type of results obtained from these assays.

Caspase AssayUntreated Control (Relative Luminescence/Fluorescence Units)G-1 Treated (Relative Luminescence/Fluorescence Units)Fold Increase in ActivityPrimary Pathway Indicated
Caspase-3/7 1,20010,8009.0Executioner Pathway
Caspase-8 1,5003,0002.0Extrinsic Pathway
Caspase-9 1,1009,9009.0Intrinsic Pathway

Note: The data presented are illustrative and can vary depending on the cell line, G-1 concentration, and treatment duration. A significant increase in caspase-9 and caspase-3/7 activity, with a modest increase in caspase-8 activity, would suggest that G-1 primarily induces apoptosis through the intrinsic pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for G-1 induced apoptosis and a general workflow for its validation using caspase assays.

G1_Apoptosis_Pathway G-1 Induced Apoptosis Signaling Pathway G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC Activates PI3K PI3K GPER->PI3K Inhibits MAPK MAPK (ERK, JNK) GPER->MAPK Activates Ca_release Intracellular Ca2+ Release GPER->Ca_release Induces cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt Mitochondrion Mitochondrion Akt->Mitochondrion Inhibits (Anti-apoptotic) MAPK->Mitochondrion Promotes (Pro-apoptotic) ER_Stress ER Stress Ca_release->ER_Stress ER_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Pro-caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: G-1 induced intrinsic apoptosis pathway.

Caspase_Assay_Workflow General Workflow for Caspase Assays cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis Seed_Cells 1. Seed Cells (e.g., 96-well plate) Treat_Cells 2. Treat with G-1 (and controls) Seed_Cells->Treat_Cells Incubate 3. Incubate (Specific duration) Treat_Cells->Incubate Lyse_Cells 4. Cell Lysis (if required) Incubate->Lyse_Cells Add_Reagent 5. Add Caspase Substrate Reagent Lyse_Cells->Add_Reagent Incubate_RT 6. Incubate at Room Temperature (Protected from light) Add_Reagent->Incubate_RT Measure_Signal 7. Measure Signal (Luminescence/Fluorescence) Incubate_RT->Measure_Signal Analyze_Data 8. Analyze Data (Calculate fold change) Measure_Signal->Analyze_Data

Caption: General workflow for caspase assays.

Experimental Protocols

Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.

Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of the executioner caspases-3 and -7.

  • Materials:

    • White-walled 96-well plates

    • Cell culture medium

    • G-1 compound

    • Caspase-Glo® 3/7 Reagent (e.g., from Promega)

    • Luminometer

  • Procedure:

    • Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of cell culture medium in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of G-1 and appropriate vehicle controls.

    • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of the initiator caspase-8, indicative of the extrinsic apoptosis pathway.

  • Materials:

    • Cell culture flasks or plates

    • G-1 compound

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • Caspase-8 substrate (IETD-pNA)

    • DTT (dithiothreitol)

    • Microplate reader

  • Procedure:

    • Induce apoptosis in cells by treating with G-1 for the desired time. Include an untreated control.

    • Harvest and count the cells. Pellet approximately 2-5 x 10⁶ cells.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

    • Determine the protein concentration of the lysate.

    • Dilute the lysate to a concentration of 100-200 µg of protein in 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

Caspase-9 Activity Assay (Fluorometric)

This assay measures the activity of the initiator caspase-9, a key indicator of the intrinsic apoptosis pathway.

  • Materials:

    • Cell culture flasks or plates

    • G-1 compound

    • Cell Lysis Buffer

    • Reaction Buffer

    • Caspase-9 substrate (LEHD-AFC)

    • DTT

    • Fluorometer

  • Procedure:

    • Induce apoptosis in cells with G-1 and include an untreated control.

    • Harvest and lyse the cells as described in the caspase-8 assay protocol.

    • Determine the protein concentration of the cytosolic extract.

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of Reaction Buffer containing DTT to each well.

    • Add 5 µL of Caspase-9 substrate (LEHD-AFC).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Alternative and Complementary Apoptosis Assays

While caspase assays are a direct measure of apoptotic enzyme activity, a multi-parametric approach is recommended for robust validation of G-1 induced apoptosis.

AssayPrincipleStage of ApoptosisAdvantagesLimitations
Annexin V Staining Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.EarlyCan be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells.PS externalization can also occur in non-apoptotic cell death.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.LateCan be used on fixed tissue sections and cultured cells.Can also label necrotic cells and cells with DNA damage.
Mitochondrial Membrane Potential (ΔΨm) Assays Utilizes cationic dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A decrease in fluorescence indicates dissipation of ΔΨm.EarlyProvides insight into the involvement of the intrinsic pathway.Changes in mitochondrial potential can be transient and not always lead to apoptosis.
PARP Cleavage Assay Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3, by Western blotting.Mid-to-LateA specific hallmark of caspase-3 activation.Requires more time and resources (Western blotting) compared to plate-based assays.

G-1's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and its cross-reactivity with other G protein-coupled receptors (GPCRs). The data presented herein demonstrates G-1's high selectivity for GPER, a crucial characteristic for its use in elucidating the specific signaling pathways and physiological roles of this receptor.

Executive Summary

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a binding affinity (Ki) of 11 nM and a functional activity (EC50) of 2 nM.[1][2][3] Extensive screening has revealed that G-1 exhibits negligible binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 µM. Furthermore, studies have shown that G-1 does not bind to a panel of 25 other medically relevant GPCRs at concentrations exceeding 10 µmol/L, underscoring its high specificity for GPER. This guide will delve into the available data on G-1's selectivity, present it in a clear, comparative format, and provide an overview of the experimental methodologies used to determine these crucial parameters.

Comparison of G-1's Activity at GPER vs. Other Receptors

To facilitate a clear understanding of G-1's selectivity, the following table summarizes its binding affinity and functional activity at GPER in comparison to other key receptors.

Receptor FamilySpecific ReceptorG-1 Binding Affinity (Ki)G-1 Functional Activity (EC50/IC50)Reference
G Protein-Coupled Estrogen Receptor GPER (GPR30)11 nM2 nM (agonist)[1][2]
Nuclear Estrogen Receptors Estrogen Receptor α (ERα)> 10,000 nMNo activity up to 10 µM[1][3]
Estrogen Receptor β (ERβ)> 10,000 nMNo activity up to 10 µM[1][3]
Other GPCRs Panel of 25 medically relevant GPCRsNo significant binding at >10 µMNot applicable

G-1 Signaling Through GPER

The activation of GPER by G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic pathways activated by nuclear estrogen receptors. This signaling is rapid and involves the mobilization of intracellular calcium and the activation of the PI3K pathway.

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_protein G Protein GPER->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K Activation G_protein->PI3K PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream PI3K->Downstream

G-1 activated GPER signaling pathway.

Experimental Protocols

The determination of G-1's selectivity relies on established and robust experimental methodologies. The following provides an overview of the key assays employed.

Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Prep Prepare cell membranes expressing the target GPCR Incubation Incubate membranes, radioligand, and G-1 at various concentrations Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]-Estradiol) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of G-1 (competitor) Compound_Prep->Incubation Filtration Separate bound from unbound radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values using competitive binding analysis Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the GPCR of interest are isolated and prepared.

  • Reaction Mixture: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (G-1).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For GPER, a key signaling outcome is the mobilization of intracellular calcium.

Calcium_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis Cell_Culture Culture cells expressing the target GPCR Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of G-1 to the cells Dye_Loading->Compound_Addition Fluorescence_Measurement Measure changes in fluorescence over time using a plate reader Compound_Addition->Fluorescence_Measurement Analysis Calculate EC50 values from the dose-response curve Fluorescence_Measurement->Analysis

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells engineered to express the GPCR of interest are plated in a microplate.

  • Dye Loading: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: The test compound (G-1) is added to the cells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the resulting dose-response curve.

Conclusion

The available experimental data robustly supports the classification of G-1 as a highly selective agonist for GPER. Its negligible affinity for nuclear estrogen receptors and a broad panel of other GPCRs makes it an invaluable tool for the specific investigation of GPER-mediated signaling and physiology. The detailed experimental protocols provided in this guide offer a framework for the independent verification and application of G-1 in diverse research contexts, ensuring the continued and accurate exploration of GPER's role in health and disease.

References

G-1 vs. Endogenous Estrogens: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, with that of endogenous estrogens, primarily 17β-estradiol. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of their respective mechanisms and potencies.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities and functional potencies of G-1 and endogenous estrogens for the G protein-coupled estrogen receptor (GPER) and the classical nuclear estrogen receptors (ERα and ERβ).

Table 1: Receptor Binding Affinity (Ki)

LigandReceptorBinding Affinity (Ki)Reference
G-1 GPER11 nM[1][2]
ERα> 10,000 nM[1]
ERβ> 10,000 nM[1]
17β-estradiol GPER~3-6 nM[3][4]
ERα~0.1-1.0 nM[3]
ERβ~0.1-1.0 nM[3]

Table 2: Functional Activity (EC50/IC50)

LigandAssayEffectPotencyReference
G-1 Calcium MobilizationAgonistEC50 = 2 nM[5]
cAMP ProductionAgonistEC50 values similar to G-1[6]
Cell Migration Inhibition (SKBr3 cells)InhibitorIC50 = 0.7 nM
Cell Migration Inhibition (MCF-7 cells)InhibitorIC50 = 1.6 nM
17β-estradiol Calcium MobilizationAgonistSlower mobilization compared to G-1[1]
ERK ActivationAgonistBimodal, with optima at 10⁻¹⁴ M and 10⁻⁸ M[7]
Cell Proliferation (MCF-7 cells)Agonist-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., G-1 or 17β-estradiol) for a specific receptor (e.g., GPER, ERα, ERβ).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-17β-estradiol).

  • Unlabeled competitor compound (G-1 or unlabeled 17β-estradiol).

  • Assay buffer (e.g., Tris-HCl with additives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand.

  • Add varying concentrations of the unlabeled competitor compound to the incubation mixture.

  • Allow the binding reaction to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]

cAMP Assay

Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) through a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the GPER.

  • G-1 or 17β-estradiol at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure (using HTRF as an example):

  • Plate cells in a suitable microplate and incubate overnight.

  • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound (G-1 or 17β-estradiol) to the wells.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and add the HTRF assay reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubate to allow the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.[5][12][13][14]

Calcium Mobilization Assay

Objective: To measure the ability of a compound to induce an increase in intracellular calcium concentration, typically through a Gq-coupled receptor or a pathway that leads to calcium release from intracellular stores.

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

  • G-1 or 17β-estradiol at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye.

  • Wash the cells to remove excess extracellular dye.

  • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Add varying concentrations of the test compound (G-1 or 17β-estradiol) to the cells using the instrument's automated liquid handling.

  • Immediately measure the change in fluorescence intensity over time.

  • The peak fluorescence response is proportional to the increase in intracellular calcium.

  • Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.[15][16][17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by G-1 and a typical experimental workflow for assessing its efficacy.

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Gq Gαq GPER->Gq Src Src GPER->Src AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC activates EGFR EGFR (transactivation) Src->EGFR activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene

Caption: GPER signaling pathways activated by G-1.

Experimental_Workflow start Start cell_culture Cell Culture (GPER-expressing cells) start->cell_culture assay_prep Assay Preparation (e.g., dye loading for Ca²⁺ assay) cell_culture->assay_prep compound_addition Compound Addition (G-1 or Estrogen) assay_prep->compound_addition incubation Incubation compound_addition->incubation measurement Measurement (e.g., Fluorescence, Radioactivity, Luminescence) incubation->measurement data_analysis Data Analysis (IC50/EC50 determination) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for efficacy assessment.

References

G-1 Agonist Versus Antagonist Effects on Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a significant target in cellular signaling and a potential therapeutic target in various diseases, including cancer. Its modulation by specific agonists and antagonists can lead to diverse cellular outcomes, particularly concerning cell proliferation. This guide provides an objective comparison of the effects of the GPER agonist G-1 and GPER antagonists on cell proliferation, supported by experimental data and detailed methodologies.

Agonist vs. Antagonist: A Tale of Two Effects

The GPER-selective agonist, G-1 , has been shown in numerous studies to inhibit the proliferation of various cancer cell lines.[1][2][3] This anti-proliferative effect is often attributed to the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.[4][5][6]

Conversely, GPER antagonists, such as G-36 , are designed to block the signaling initiated by GPER activation.[7][8] Theoretically, an antagonist would counteract the effects of an agonist. However, the interplay between G-1 and GPER antagonists on cell proliferation is complex and can be cell-type specific, sometimes revealing GPER-independent actions of G-1.[6][8]

Quantitative Comparison of G-1 Agonist and Antagonist Effects

The following table summarizes the quantitative effects of the G-1 agonist and the G-36 antagonist on cell proliferation in different cancer cell lines.

Cell LineTreatmentConcentrationEffect on ProliferationReference
A431 (Vulvar Carcinoma) G-11.25 µMSignificant decrease[7]
G-360.5 - 5 µMNo significant effect[7]
G-1 (1.25 µM) + G-36 (2.5 µM)As indicatedProliferation significantly increased vs. G-1 alone[7]
G-1 (1.25 µM) + G-36 (5 µM)As indicatedProliferation significantly increased to control levels[7]
CAL-39 (Vulvar Carcinoma) G-11.25 µMSignificant decrease[7]
G-360.5 - 5 µMNo significant effect[7]
G-1 (1.25 µM) + G-36 (2.5 µM)As indicatedProliferation increased vs. G-1 alone[7]
Jurkat & CCRF-CEM (T-ALL Leukemia) G-1VariousReduced viability and proliferation[6][8]
G-3610 µMDid not prevent G-1 induced cytotoxicity[6][8]

Signaling Pathways

Activation of GPER by the G-1 agonist can trigger a cascade of intracellular signaling events that ultimately impact cell proliferation. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][9][10] These pathways are central regulators of cell cycle progression and apoptosis.[3][9]

GPER_Signaling G1 G-1 Agonist GPER GPER G1->GPER Src Src GPER->Src Activates EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF -> HB-EGF MMP->HB_EGF Cleaves HB_EGF->EGFR Transactivates AKT AKT PI3K->AKT CellCycle Cell Cycle Regulation (e.g., Cyclin B1, p21) AKT->CellCycle Apoptosis Apoptosis (e.g., Caspases) AKT->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB ERK->CellCycle ERK->Apoptosis CREB->CellCycle

GPER signaling cascade initiated by G-1 agonist.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of G-1 agonist and antagonist effects on cell proliferation.

Cell Proliferation and Viability Assays

1. MTT/MTS Assay

  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of G-1 agonist, G-36 antagonist, or a combination of both. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. BrdU Incorporation Assay

  • Principle: Measures DNA synthesis in proliferating cells. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.

    • Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

    • Incubate with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution (e.g., TMB) and measure the colorimetric output using a microplate reader.

Cell Cycle Analysis
  • Principle: Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Culture and treat cells with G-1 agonist and/or G-36 antagonist for the desired duration.

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Analysis cluster_data Data Acquisition & Interpretation cell_culture Cell Seeding (e.g., 96-well plate) treatment Treatment with G-1 Agonist / G-36 Antagonist cell_culture->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation prolif_assay Proliferation/Viability Assay (MTT, BrdU, etc.) incubation->prolif_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis plate_reader Microplate Reader prolif_assay->plate_reader flow_cytometer Flow Cytometer cell_cycle_analysis->flow_cytometer data_analysis Data Analysis (IC50, % of Control, Cell Cycle Distribution) plate_reader->data_analysis flow_cytometer->data_analysis

General workflow for cell proliferation and cycle analysis.

Conclusion

The GPER agonist G-1 generally exhibits anti-proliferative effects on a variety of cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[2][3][4] The role of GPER antagonists like G-36 is more nuanced; while they can counteract the GPER-mediated effects of G-1, some studies indicate that G-1 can also exert its effects through GPER-independent mechanisms.[6][8] This highlights the importance of considering the specific cellular context and potential off-target effects when interpreting data from studies using these compounds. The provided data and protocols offer a foundation for researchers to further investigate the intricate roles of GPER signaling in cell proliferation and its potential as a therapeutic target.

References

Safety Operating Guide

Prudent Disposal of (3aS,4R,9bR)-G-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of the research compound (3aS,4R,9bR)-G-1, adherence to established laboratory safety protocols and regulatory guidelines is paramount. While specific disposal procedures for this compound are not explicitly documented, this guide provides a framework based on general best practices for chemical waste management, drawing from safety data for analogous compounds.

Researchers, scientists, and drug development professionals must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and ensuring containment to prevent environmental release. The following procedures are designed to provide essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Key Safety and Handling Information

A summary of crucial safety and handling precautions is presented below. This information is collated from general chemical safety guidelines and should be considered in conjunction with institutional and regulatory standards.

Precaution CategoryGuidelineSource
Personal Protective Equipment (PPE) Safety glasses with side-shields, impervious clothing, and gloves. Ensure proper glove removal technique.[1]
Handling Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]
Spill Management Evacuate personnel from the area. Prevent further leakage or spillage. Pick up and arrange for disposal in suitable, closed containers.[1][2]
Environmental Precautions Do not let the product enter drains. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The following diagram outlines the recommended steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Waste Characterization & Segregation cluster_2 Disposal A 1. Collect Waste Collect this compound waste in a designated, properly labeled, and sealed container. B 2. Characterize Waste Determine if the waste is hazardous based on institutional and regulatory criteria. A->B C 3. Segregate Waste Segregate from other chemical waste streams to await disposal. B->C D 4. Professional Disposal Arrange for pickup by a certified hazardous waste disposal contractor. C->D E 5. Documentation Maintain all records of waste disposal in accordance with regulations. D->E

References

Personal protective equipment for handling (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling (3aS,4R,9bR)-G-1

Disclaimer: As there is no publicly available Safety Data Sheet (SDS) for "this compound," this substance should be treated as a potent compound with unknown hazards. The following guidance is based on a conservative, risk-averse approach to ensure the safety of all laboratory personnel. It is imperative to conduct a thorough risk assessment and adapt these protocols to your specific laboratory conditions and experimental needs.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the handling and disposal of this compound to foster a secure research environment.

Personal Protective Equipment (PPE)

A multi-tiered approach to PPE is essential to minimize exposure risk when handling a novel compound of unknown toxicity. The appropriate level of PPE is dictated by the specific task and the potential for exposure.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Access • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves
Handling Powders/Solids (e.g., weighing, aliquoting)• Full-face respirator with P100 (or equivalent) cartridges• Chemical-resistant disposable coveralls or suit• Double nitrile or neoprene gloves• Disposable shoe covers• Head covering• Chemical-resistant apron
Handling Liquids/Solutions (e.g., solubilizing, plating)• Chemical splash goggles or a face shield worn over safety glasses[1]• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Elbow-length gloves for large volumes or vigorous mixing
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers• Respirator (if aerosols or vapors may be generated)

Note: All PPE should be inspected for integrity before each use and replaced if damaged.[2] Personnel must receive training on the proper donning, doffing, and use of all required PPE.[3]

Operational Plan: Weighing and Solubilizing a Potent Compound

This protocol outlines the safe handling procedure for weighing a solid form of this compound and preparing a stock solution. All operations involving the solid compound must be conducted within a certified chemical fume hood or a containment device like a glove box to minimize inhalation exposure.[4][5]

Preparation Phase
  • Designate a Handling Area: Cordon off a specific area within a chemical fume hood for the procedure. Cover the work surface with a disposable, plastic-backed absorbent pad.[6]

  • Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and pipettes. Ensure a dedicated waste container is placed inside the fume hood.

  • Pre-weigh Vials: If possible, pre-label and weigh the vials that will contain the compound to minimize handling time.

  • Verify Fume Hood Operation: Check that the chemical fume hood is functioning correctly and the airflow is optimal.

  • Don PPE: Put on the appropriate PPE for handling potent powders as detailed in the table above.

Handling Phase
  • Weighing:

    • Perform all weighing operations within the designated area of the fume hood.

    • Use a disposable weigh boat or weigh the compound directly into the pre-tared vial.

    • Handle the primary container of this compound with care to prevent generating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Slowly add the desired solvent to the vial containing the weighed compound to avoid splashing or aerosolization.

    • Cap the vial securely before mixing or vortexing.

    • If sonication is required, ensure the vial is properly sealed.

Post-Handling & Decontamination Phase
  • Work Surface Decontamination: Carefully wipe down all surfaces inside the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), starting from the cleanest areas and moving towards the most contaminated. Dispose of the absorbent pad and wipes in the designated hazardous waste container.

  • Equipment Decontamination: Decontaminate all reusable equipment (e.g., spatulas) before removing them from the fume hood. Disposable items should be placed directly into the hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed last, after exiting the immediate work area.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the procedure.

Disposal Plan

A stringent waste management plan is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, and wipes, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions and solvents used for rinsing contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[8][9] Do not mix incompatible waste streams.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface the original label before disposing of the container in regular trash or glass recycling, in accordance with institutional policy.

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[8]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_decon 3. Decontamination & Cleanup cluster_exit 4. Exit & Final Steps cluster_waste 5. Waste Management prep_area Designate & Prepare Handling Area assemble_materials Assemble All Materials & Waste Bins don_ppe Don Appropriate PPE (Powder Handling) weigh Weigh Compound don_ppe->weigh solubilize Prepare Solution weigh->solubilize decon_surfaces Decontaminate Surfaces & Equipment solubilize->decon_surfaces dispose_disposables Dispose of Single-Use Items in Hood doff_ppe Doff PPE Correctly dispose_disposables->doff_ppe wash_hands Wash Hands Thoroughly collect_waste Collect & Segregate Hazardous Waste wash_hands->collect_waste ehs_disposal Arrange Disposal via EHS Office collect_waste->ehs_disposal

Caption: Workflow for the safe handling of potent novel compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3aS,4R,9bR)-G-1
Reactant of Route 2
(3aS,4R,9bR)-G-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.